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  • Product: 7-Nitro-1,2-benzisoxazol-3(2H)-one
  • CAS: 60357-78-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 7-Nitro-1,2-benzisoxazol-3(2H)-one

Executive Summary As drug discovery programs increasingly target complex neurological and psychiatric disorders, the demand for privileged heterocyclic scaffolds has surged. Among these, the 1,2-benzisoxazole core is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly target complex neurological and psychiatric disorders, the demand for privileged heterocyclic scaffolds has surged. Among these, the 1,2-benzisoxazole core is a proven pharmacophore, serving as the foundational architecture for several FDA-approved atypical antipsychotics. This whitepaper provides a comprehensive technical analysis of 7-Nitro-1,2-benzisoxazol-3(2H)-one , a critical building block in medicinal chemistry. By acting as a versatile precursor, this compound enables the precise installation of pharmacodynamic functional groups, particularly through C3-activation and C7-derivatization.

Chemical Structure and Physicochemical Profiling

7-Nitro-1,2-benzisoxazol-3(2H)-one is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an isoxazolone ring, with a strongly electron-withdrawing nitro group at the 7-position[1]. The presence of the 3(2H)-one moiety means the molecule exists in a tautomeric equilibrium between the lactam (3-one) and lactim (3-hydroxy) forms. This tautomerism is the fundamental property that dictates its downstream reactivity in synthetic workflows.

Core Quantitative Data

Table 1: Molecular Properties of 7-Nitro-1,2-benzisoxazol-3(2H)-one

PropertyValue
Chemical Name 7-Nitro-1,2-benzisoxazol-3(2H)-one
CAS Registry Number 60357-78-0[]
Molecular Formula C7H4N2O4[]
Molecular Weight 180.12 g/mol []
Core Scaffold 1,2-Benzisoxazol-3(2H)-one
Key Functional Groups Nitro (-NO2), Ketone (C=O), Secondary Amine (-NH-)
Primary Application Medicinal chemistry building block (CNS therapeutics)

Mechanistic Role in Medicinal Chemistry

In my experience designing synthetic routes for neuroactive compounds, the 1,2-benzisoxazole ring is highly valued for its ability to mimic the indole ring of serotonin, thereby exhibiting strong affinity for 5-HT2A and D2 receptors. However, constructing this ring system with late-stage functionalization handles presents distinct synthetic challenges due to the sensitivity of the N-O bond.

7-Nitro-1,2-benzisoxazol-3(2H)-one solves this by providing two orthogonal sites for modification:

  • C3-Activation: The 3-oxo group is inherently unreactive toward mild nucleophiles. However, it can be converted into a highly electrophilic 3-chloro intermediate. This activation is essential for subsequent Nucleophilic Aromatic Substitution (SNAr) with piperazine derivatives, a standard protocol in antipsychotic drug synthesis as detailed in [3].

  • C7-Diversification: The 7-nitro group is highly stable under the harsh acidic conditions required for C3-chlorination. Once the C3-piperazine moiety is installed, the nitro group can be selectively reduced to an amine. This amine serves as a linchpin for cross-coupling reactions, alkylations, or Sandmeyer-type halogenations, allowing medicinal chemists to fine-tune the lipophilicity and target affinity of the final drug candidate.

Signaling / Reaction Pathway Visualization

The following workflow illustrates the logical progression from the 7-Nitro-1,2-benzisoxazol-3(2H)-one building block to a complex CNS-active pharmacophore.

G A Salicylhydroxamic Acid Derivative (Precursor) B 7-Nitro-1,2-benzisoxazol-3(2H)-one (CAS 60357-78-0) A->B Base-promoted Cyclization C 3-Chloro-7-nitro-1,2-benzisoxazole (Activated Electrophile) B->C POCl3, Et3N (Reflux) D 7-Nitro-3-(piperazin-1-yl)-1,2-benzisoxazole (Pharmacophore Core) C->D Piperazine, K2CO3 (SNAr) E Target CNS Therapeutic (D2 / 5-HT2A Modulator) D->E Nitro Reduction & Alkylation

Synthetic workflow of 7-Nitro-1,2-benzisoxazol-3(2H)-one in drug discovery.

Experimental Protocols: A Self-Validating System

To ensure high fidelity in drug development, the protocols below are designed with built-in causality and validation steps.

Protocol A: Synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole

Objective: Convert the stable 3(2H)-one into a reactive electrophile for downstream coupling[3]. Methodology:

  • Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with 7-Nitro-1,2-benzisoxazol-3(2H)-one (10.0 g, 55.5 mmol).

  • Reagent Addition: Add Phosphorus oxychloride (POCl3, 25.8 mL, 277.5 mmol, 5.0 eq).

    • Causality: POCl3 serves as both the chlorinating agent and the solvent. The large excess drives the tautomeric equilibrium toward the lactim form, facilitating the substitution.

  • Base Catalysis: Cool the mixture to 0°C using an ice bath. Add Triethylamine (Et3N, 9.3 mL, 66.6 mmol, 1.2 eq) dropwise over 15 minutes.

    • Causality: Et3N acts as an acid scavenger. Neutralizing the generated HCl prevents the acid-catalyzed ring-opening of the sensitive N-O bond[3].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110°C for 5 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is entirely consumed.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly pour the reaction mixture over 200 g of crushed ice under vigorous stirring.

    • Causality: POCl3 reacts violently with water. The ice bath controls the severe exotherm while simultaneously precipitating the crude chlorinated product.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the activated intermediate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Piperazine

Objective: Install the piperazine pharmacophore at the C3 position[3]. Methodology:

  • Preparation: Dissolve the crude 3-Chloro-7-nitro-1,2-benzisoxazole (5.0 g, ~25 mmol) in 50 mL of anhydrous toluene.

  • Nucleophile Addition: Add Piperazine (6.5 g, 75 mmol, 3.0 eq) and Potassium carbonate (K2CO3, 6.9 g, 50 mmol, 2.0 eq).

    • Causality: A 3-fold excess of piperazine is strictly required to prevent bis-alkylation (where one piperazine molecule reacts with two benzisoxazole molecules). K2CO3 neutralizes the HCl byproduct, maintaining the nucleophilicity of the amine[3].

  • Reaction: Heat the suspension to 120°C (reflux) for 12 hours under an inert atmosphere.

  • Purification: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, DCM/MeOH 9:1 with 1% NH4OH) to isolate 7-Nitro-3-(piperazin-1-yl)-1,2-benzisoxazole.

Analytical Characterization Standards

Before proceeding to late-stage functionalization, the structural integrity of the synthesized intermediates must be verified:

  • LC-MS (ESI+): For the piperazine coupled product, the molecular ion [M+H]+ should be observed at m/z 249.1.

  • 1H NMR (400 MHz, DMSO-d6): The success of the SNAr reaction is confirmed by the disappearance of the highly deshielded lactam NH proton (>11 ppm) of the starting material and the appearance of broad multiplets between 2.80–3.50 ppm, corresponding to the eight protons of the newly installed piperazine ring.

References

  • Title: US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives Source: Google Patents URL

Sources

Exploratory

Preliminary Investigation of 7-Nitro-1,2-benzisoxazol-3(2H)-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The 1,2-benzisoxazole core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural centerpiece of numerous FDA-approved therapeutics, including the atypical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural centerpiece of numerous FDA-approved therapeutics, including the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide 1. While the unsubstituted and halogenated derivatives have been extensively mapped, 7-Nitro-1,2-benzisoxazol-3(2H)-one remains an underexplored, high-potential building block.

This technical guide investigates the 7-nitro derivative, detailing how the strong electronic effects of the nitro group alter the scaffold's tautomeric equilibrium, enhance its hydrogen-bonding capacity, and open novel pharmacological pathways—specifically as a bioreductive prodrug for targeted antimicrobial and oncological applications 2.

Chemical Rationale & Scaffold Properties

The 1,2-benzisoxazol-3(2H)-one system exhibits ambient tautomerism, existing in equilibrium between the 3-hydroxy-1,2-benzisoxazole (enol) and the 1,2-benzisoxazol-3(2H)-one (lactam) forms. The introduction of a nitro group at the 7-position fundamentally shifts this equilibrium.

Causality of the 7-Nitro Substitution: The nitro group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects across the aromatic ring. By withdrawing electron density from the isoxazole ring, the 7-nitro group significantly increases the acidity of the N-H proton. This stabilizes the conjugate base, driving the equilibrium heavily toward the 3(2H)-one tautomer in polar environments. Consequently, the scaffold becomes a superior hydrogen-bond donor, which is critical for anchoring into deep, polar receptor pockets (e.g., dopamine D2 and serotonin 5-HT2A receptors) 3.

Table 1: Physicochemical Property Comparison
Property1,2-Benzisoxazol-3(2H)-one7-Nitro-1,2-benzisoxazol-3(2H)-oneMechanistic Rationale for Shift
pKa (N-H) ~6.5~4.8Strong -I and -M effects of the 7-NO₂ group stabilize the conjugate base.
LogP 1.31.6Increased lipophilicity due to the nitro substituent's electron cloud.
Tautomeric Preference Mixed (N-H / O-H)Strongly N-H favoredIntramolecular dipole interactions and ring deactivation favor the lactam form.
Max Absorbance (λmax) ~280 nm~340 nmExtended conjugation from the nitro group into the aromatic system.

Pharmacological Target Pathways

Polypharmacology in CNS Disorders

The rigid, planar nature of the benzisoxazole ring allows it to intercalate into hydrophobic receptor clefts. The 7-nitro group adds a highly polarizable vector that can engage in specific dipole-dipole interactions with basic amino acid residues (e.g., Arg, Lys) in the binding sites of atypical antipsychotic targets.

Bioreductive Activation (Antimicrobial & Oncology)

Nitroaromatics are classic bioreductive prodrug scaffolds. In hypoxic tumor microenvironments or in the presence of specific bacterial nitroreductases (e.g., E. coli NfnB), the 7-nitro group undergoes a stepwise, enzyme-mediated reduction to a highly reactive 7-hydroxylamino or 7-amino intermediate. This localized activation generates reactive oxygen species (ROS) and covalent DNA adducts, providing a mechanism for highly targeted cytotoxicity with minimal systemic off-target effects.

BioreductivePathway N1 7-Nitro-Benzisoxazolone (Prodrug) N2 Bacterial Nitroreductase (e.g., NfnB) N1->N2 Infection N3 Hypoxic Tumor Microenvironment N1->N3 Oncology N4 7-Hydroxylamino Intermediate N2->N4 2e- reduction N3->N4 2e- reduction N5 7-Amino-Benzisoxazolone (Active Scaffold) N4->N5 Further reduction N6 Covalent Target Binding / ROS Generation N4->N6 DNA Damage N5->N6 Target Modulation

Bioreductive activation pathway of the 7-nitro scaffold in hypoxic or bacterial environments.

Experimental Workflows

To harness this scaffold, robust synthetic and functionalization protocols are required. The following methodologies are engineered as self-validating systems, ensuring high fidelity in drug discovery workflows 4.

Protocol 1: De Novo Synthesis via Intramolecular SNAr

Objective: Synthesize the core 7-Nitro-1,2-benzisoxazol-3(2H)-one from commercially available methyl 2-fluoro-3-nitrobenzoate. Causality: Fluorine is chosen over chlorine as the leaving group because its high electronegativity stabilizes the Meisenheimer complex during the Nucleophilic Aromatic Substitution (SNAr), drastically accelerating the cyclization step.

  • Hydroxaminolysis: Dissolve methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in methanol. Cool to 0°C. Add hydroxylamine hydrochloride (3.0 eq) followed by dropwise addition of KOH (4.0 eq) in methanol.

    • Self-Validation: A distinct color shift from pale yellow to deep orange indicates the formation of the potassium salt of the hydroxamic acid.

  • Quench & Isolate: Stir for 2 hours at room temperature. Acidify to pH 3 with 1M HCl. Extract with EtOAc, dry over MgSO₄, and concentrate to yield 2-fluoro-3-nitrobenzohydroxamic acid.

  • Cyclization: Dissolve the intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat to 80°C for 4 hours.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the N-OH without degrading the scaffold. DMF solvates the potassium cation, leaving the oxygen highly nucleophilic for the intramolecular SNAr attack.

  • Precipitation: Pour the reaction mixture into ice water and acidify to pH 2.

    • Self-Validation: The product, 7-nitro-1,2-benzisoxazol-3(2H)-one, immediately precipitates as a yellow crystalline solid, while unreacted precursors remain partially soluble. Filter and wash with cold water.

Protocol 2: Regioselective N-Alkylation

Objective: Selectively functionalize the N1 position over the O3 position. Causality: The scaffold exhibits ambient nucleophilicity. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is softer and more polarizable than the oxygen. By pairing a soft electrophile (e.g., an alkyl bromide) with a soft base (K₂CO₃) in a polar aprotic solvent, the reaction is kinetically driven toward N-alkylation.

  • Deprotonation: Suspend 7-nitro-1,2-benzisoxazol-3(2H)-one (1.0 eq) and K₂CO₃ (1.5 eq) in DMF at room temperature. Stir for 15 minutes.

  • Alkylation: Add the target alkyl bromide (1.1 eq) dropwise. Stir for 12 hours.

  • Workup: Dilute with water and extract with dichloromethane. Wash the organic layer with brine to remove residual DMF.

    • Self-Validation: TLC analysis (Hexanes:EtOAc 3:1) will show a major, less polar spot (N-alkylated product) and a minor, more polar spot (O-alkylated product).

Table 2: Alkylation Regioselectivity (Model: Benzyl Bromide)
Base / SolventTemp (°C)N-Alkylation (%)O-Alkylation (%)Mechanistic Causality
K₂CO₃ / DMF 258515Soft base + polar aprotic solvent favors the softer N-nucleophile.
NaH / THF 03070Hard base + coordinating solvent favors the harder O-nucleophile.
Cs₂CO₃ / MeCN 60928Cesium effect enhances naked anion reactivity, driving the thermodynamic N-product.
Protocol 3: In Vitro Nitroreductase Activation Assay

Objective: Validate the bioreductive potential of the synthesized scaffold.

  • Preparation: Prepare a 100 µM solution of the 7-nitro scaffold in PBS (pH 7.4) containing 1% DMSO.

  • Enzymatic Reaction: Add 500 µM NADH and 1 µg/mL purified E. coli nitroreductase (NfnB).

  • Kinetic Tracking: Monitor the reaction via UV-Vis spectroscopy.

    • Self-Validation: The successful reduction of the nitro group is visually and spectroscopically validated by the rapid decay of the characteristic nitroaromatic absorbance peak at ~340 nm and the emergence of a new peak at ~290 nm (corresponding to the amine).

ScaffoldWorkflow A Methyl 2-fluoro- 3-nitrobenzoate B Hydroxaminolysis (NH2OH·HCl, KOH) A->B C 2-Fluoro-3-nitro- benzohydroxamic acid B->C D Intramolecular SNAr (K2CO3, DMF, 80°C) C->D E 7-Nitro-1,2-benzisoxazol- 3(2H)-one (Core) D->E F Regioselective N-Alkylation E->F G Bioreductive Prodrugs E->G

Workflow for the synthesis and regioselective functionalization of the 7-nitro scaffold.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry Source: PMC - NIH
  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology Source: PubMed
  • Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii Source: PMC - NIH
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: Organic Letters - ACS Public

Sources

Foundational

Role of 7-nitro-1,2-benzisoxazole building blocks in antipsychotic drug synthesis

Abstract The 1,2-benzisoxazole scaffold is a cornerstone in the architecture of several highly successful atypical antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone.[1][2] This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in the architecture of several highly successful atypical antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone.[1][2] This technical guide provides an in-depth analysis of the synthesis and functional significance of this privileged structure in medicinal chemistry. We will explore the primary synthetic routes to key benzisoxazole intermediates, with a focus on the industrially prevalent synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. While the topic of 7-nitro-1,2-benzisoxazole as a building block is of interest, this guide will clarify its limited role in the synthesis of current leading antipsychotics and instead detail the more established and efficient synthetic strategies. Furthermore, we will dissect the critical role of the benzisoxazole moiety in achieving the desired polypharmacology—specifically, the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors that defines the therapeutic efficacy of these second-generation antipsychotics.

The Strategic Importance of the Benzisoxazole Moiety in Antipsychotic Drug Design

The therapeutic success of atypical antipsychotics like risperidone hinges on a carefully balanced interaction with multiple neurotransmitter receptors.[3] The primary mechanism of action involves the potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[4] This dual action is believed to be responsible for the improved side-effect profile of atypical antipsychotics compared to their predecessors, particularly the reduced incidence of extrapyramidal symptoms (EPS).[5]

The benzisoxazole ring system is a key pharmacophore that contributes significantly to the high-affinity binding at these receptors.[1] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzisoxazole ring can modulate receptor affinity and selectivity. For instance, the presence of a fluorine atom at the 6-position of the benzisoxazole ring, as seen in risperidone and paliperidone, has been shown to maximize neuroleptic activity.[6] Conversely, the introduction of a nitro group has been found to decrease the affinity for D2, D3, 5-HT2A, and 5-HT1A receptors, which may explain the preference for other starting materials in the synthesis of these specific drugs.[7]

Synthesis of the Core Benzisoxazole Intermediate: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

The most common and industrially scalable route to risperidone and paliperidone does not start from a pre-formed benzisoxazole ring with a nitro group. Instead, the benzisoxazole core is constructed via the cyclization of a precursor molecule, typically a (2,4-difluorophenyl)methanone oxime. This approach offers high yields and allows for the desired 6-fluoro substitution pattern.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-stage process: the formation of an oxime from a ketone precursor, followed by an intramolecular cyclization to form the benzisoxazole ring. Modern protocols often combine these steps into a highly efficient "one-pot" synthesis.[8]

G A 2,4-Difluorophenyl- (piperidin-4-yl)methanone C (2,4-Difluorophenyl)(piperidin-4-yl) methanone Oxime A->C Oximation B Hydroxylamine (NH2OH) B->C E 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole C->E Intramolecular Cyclization D Base (e.g., KOH) D->E

Caption: Synthetic pathway to the core benzisoxazole intermediate.

Detailed Experimental Protocols

The following protocols are representative of established synthetic methods.

Protocol 1: One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride [9]

This "one-pot" method is highly efficient as it avoids the isolation of the intermediate oxime.

  • Reaction Setup: In a suitable reaction vessel, charge 260.5g of (2,4-difluorobenzoyl)-4-piperidine hydrochloride into 1042g of methanol.

  • Oximation: Add 104.3g of hydroxylamine hydrochloride to the mixture.

  • Cyclization: Slowly add 448g of a 50% (w/w) potassium hydroxide solution, maintaining the reaction temperature between 40-45°C. The reaction is typically held at this temperature for 12 hours.

  • Acidification and Precipitation: After cooling the reaction mixture to below 30°C, carefully add concentrated hydrochloric acid to adjust the pH to <1.

  • Isolation: Cool the mixture to 0-5°C and hold for 2 hours to allow for complete precipitation of the product. The solid is collected by filtration, washed with purified water, and dried.

Protocol 2: Classical Two-Step Synthesis [10]

This method involves the isolation of the oxime intermediate before cyclization.

  • Oximation: React (2,4-difluorophenyl)(piperidin-4-yl)methanone with hydroxylamine hydrochloride in a suitable solvent to form the (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride intermediate.

  • Cyclization:

    • Dissolve 27g of potassium hydroxide in 600 mL of methanol.

    • Add 55g of the intermediate oxime hydrochloride to the basic solution.

    • Heat the mixture to reflux for approximately 2.5 hours.

    • Cool the reaction mixture and adjust the pH to acidic with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration and dry.

Quantitative Data Summary
ParameterProtocol 1 (One-Pot)[9]Protocol 2 (Classical)[10]
Starting Material (2,4-Difluorobenzoyl)-4-piperidine HCl(2,4-Difluorophenyl)-(4-piperidinyl)methanone Oxime HCl
Key Reagents Methanol, Hydroxylamine HCl, KOH, HClMethanol, KOH, HCl
Reaction Time ~14 hours> 2.5 hours (for cyclization step)
Reported Yield ~90%~63%
Purity (HPLC) >99.8%Not specified

Synthesis of Antipsychotic Drugs from the Benzisoxazole Core

Once the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is synthesized, the final step in producing risperidone or paliperidone is an N-alkylation reaction.

Synthetic Workflow for Risperidone and Paliperidone

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Final Products A 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole G Risperidone A->G N-Alkylation H Paliperidone A->H N-Alkylation B 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (for Risperidone) B->G C 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (for Paliperidone) C->H D Base (e.g., Na2CO3, K2CO3) D->G D->H E Solvent (e.g., DMF, Acetonitrile) E->G E->H F Catalyst (optional, e.g., KI) F->G F->H D2_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase G_alpha_i Gαi D2R->G_alpha_i Activates cAMP cAMP AC->cAMP Converts ATP to Antipsychotic Benzisoxazole Antipsychotic Antipsychotic->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_alpha_i->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Activity) PKA->Response Leads to

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gαq signal transduction pathway. [11]Its antagonism by drugs like risperidone is believed to contribute to the alleviation of negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects. When an antagonist is bound, it prevents serotonin from activating the Gαq protein, which in turn blocks the activation of phospholipase C (PLC). This prevents the production of inositol triphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the downstream release of intracellular calcium and the activation of protein kinase C (PKC). [11]

S2A_Pathway cluster_membrane Cell Membrane S2AR Serotonin 5-HT2A Receptor PLC Phospholipase C G_alpha_q Gαq S2AR->G_alpha_q Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into Antipsychotic Benzisoxazole Antipsychotic Antipsychotic->S2AR Blocks Serotonin Serotonin Serotonin->S2AR Activates G_alpha_q->PLC Activates PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Conclusion

The 1,2-benzisoxazole scaffold is a privileged structure in the development of atypical antipsychotics, providing the necessary framework for dual D2/5-HT2A receptor antagonism. While the hypothetical use of 7-nitro-1,2-benzisoxazole as a starting material is intriguing, the current body of evidence and industrial practice strongly favor a synthetic strategy that constructs the benzisoxazole ring from a fluorinated precursor. This approach, particularly through one-pot methodologies, has proven to be robust, high-yielding, and scalable. The continued exploration of the structure-activity relationships of benzisoxazole derivatives will undoubtedly lead to the development of next-generation antipsychotics with even greater efficacy and improved safety profiles.

References

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  • Ghattas, W., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International journal of molecular sciences, 23(18), 10869. [Link]

  • Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of medicinal chemistry, 28(6), 761–769. [Link]

  • Venkatesh, R. (2013). Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. VCU Scholars Compass. [Link]

  • CN104193699A. (2014). Preparation method of 6-fluoro-3-piperidine-4-yl-1, 2-benzisoxazole hydrochloride.
  • Kurrasch-Orbaugh, D. M., et al. (2003). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. Request PDF. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

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  • ResearchGate. (n.d.). The D2-like DA Receptors Intracellular Signal Pathways. [Link]

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  • CN102070624A. (2011). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
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  • Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873). Journal of medicinal chemistry, 38(7), 1119–1131. [Link]

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  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Chouinard, G., & Annable, L. (1994). Risperidone. The Annals of pharmacotherapy, 28(6), 769–771. [Link]

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  • Kennis, L. E. J., & Vandenberk, J. (1992). US5158952A: 3-[2-[4-(6-fluoro-1,2-benzisoxozol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9 tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one, compositions and method of use.
  • PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

  • Janssen, P. A., et al. (1988). Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. The Journal of pharmacology and experimental therapeutics, 244(2), 685–693. [Link]

  • Wang, C., et al. (2022). Deciphering Risperidone-Induced Lipogenesis by Network Pharmacology and Molecular Validation. Frontiers in pharmacology, 13, 856525. [Link]

  • US9062049B2. (2015). Process for the preparation of paliperidone.
  • Kumar, R., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(52), 29917–29931. [Link]

  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(23), 2484–2495. [Link]

  • ResearchGate. (n.d.). Synthetic route of paliperidone. [Link]

  • Wube, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(63), 38321–38353. [Link]

  • Sun, Y., & Zhang, H. H. (2009). 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate. Acta crystallographica. Section E, Structure reports online, 65(Pt 7), o1647. [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180–183. [Link]

  • Gaudreault, F., et al. (1998). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of medicinal chemistry, 41(18), 3460–3467. [Link]

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Exploratory

Biological Targets of 1,2-Benzisoxazol-3(2H)-one Analogs in Medicinal Chemistry

Executive Summary The 1,2-benzisoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, acting as a highly versatile pharmacophore. Its unique electronic distribution—characterized by the fused benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, acting as a highly versatile pharmacophore. Its unique electronic distribution—characterized by the fused benzene and isoxazolone rings—enables it to participate in π−π stacking, hydrogen bonding, and targeted hydrophobic interactions within various biological binding pockets. This technical guide provides an in-depth analysis of the primary biological targets of 1,2-benzisoxazol-3(2H)-one analogs, focusing on neuropharmacological receptors, bacterial enzymes, and neurodegenerative targets.

Neuropharmacological Targets: Dopamine D2 and Serotonin 5-HT2A Receptors

Mechanistic Causality

The conversion of 1,2-benzisoxazol-3-one to 3-chloro-1,2-benzisoxazole serves as a critical synthetic gateway to piperazinyl benzisoxazole derivatives[1]. These analogs form the structural backbone of atypical antipsychotics (e.g., risperidone, paliperidone). The benzisoxazole ring acts as a lipophilic anchor that inserts deep into the orthosteric binding pockets of the Serotonin 5-HT2A and Dopamine D2 receptors.

Mechanistically, the oxygen and nitrogen atoms of the isoxazole ring function as hydrogen bond acceptors, interacting with critical serine and aspartate residues in the transmembrane helices. Simultaneously, the aromatic core engages in strong π−π interactions with conserved phenylalanine and tryptophan residues. This dual antagonism is clinically significant: 5-HT2A blockade promotes dopamine release in the prefrontal cortex (alleviating negative symptoms of schizophrenia), while D2 blockade in the mesolimbic pathway mitigates positive symptoms without inducing severe extrapyramidal side effects (EPS)[2].

G A 1,2-Benzisoxazol-3(2H)-one Derivatives (e.g., Risperidone) B 5-HT2A Receptor Antagonism A->B High Affinity C D2 Receptor Antagonism A->C Moderate Affinity D Modulation of Mesocortical Pathway B->D C->D E Reduction of EPS & Negative Symptoms D->E

Fig 1: Dual antagonism pathway of benzisoxazole-derived atypical antipsychotics.

In Vitro Radioligand Binding Assay Protocol

To validate the binding affinity ( Ki​ ) of novel benzisoxazole analogs, a self-validating competitive radioligand binding assay is utilized.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions prevent the proteolytic degradation of the receptors during mechanical lysis. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H]-Ketanserin for 5-HT2A) at a constant Kd​ concentration, 50 µL of the benzisoxazole analog (serial dilutions from 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality: This specific duration and temperature allow the competitive binding kinetics to reach thermodynamic equilibrium without degrading the receptor.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Benzisoxazole derivatives are highly lipophilic and prone to non-specific binding on the filter matrix; the cationic polymer neutralizes the negative charge of the glass fibers, ensuring signal accuracy.

  • Quantification & Validation: Add scintillation cocktail and measure radioactivity. The system self-validates by calculating non-specific binding using 10 µM of a reference antagonist (e.g., haloperidol). If the reference compound yields a historically consistent IC50​ , the assay is validated.

Antimicrobial Targets: DNA Gyrase Subunit B (GyrB)

Mechanistic Causality

Addressing the crisis of antimicrobial resistance requires novel mechanisms of action. 1,2-benzisoxazol-3-one is an essential starting material for synthesizing the 3-chloro-6,7-difluoro-1,2-benzisoxazole core found in Zoliflodacin, a first-in-class spiropyrimidinetrione antibiotic[3].

Unlike fluoroquinolones that target the DNA cleavage-ligation active site (GyrA), benzisoxazole-derived Zoliflodacin targets the ATPase domain of the DNA gyrase subunit B (GyrB)[3]. The benzisoxazole moiety is critical for penetrating the Gram-negative bacterial cell wall and anchoring the molecule within the ATP-binding pocket. By competitively inhibiting ATP hydrolysis, the enzyme is frozen in an inactive state, preventing the introduction of negative supercoils into DNA and ultimately aborting bacterial DNA replication[3].

Workflow S1 1. GyrB Enzyme Preparation S2 2. Benzisoxazole Inhibitor Incubation S1->S2 S3 3. Relaxed pBR322 DNA Addition S2->S3 S4 4. ATP-Dependent Supercoiling Reaction S3->S4 S5 5. Gel Electrophoresis & Quantification S4->S5

Fig 2: DNA supercoiling inhibition assay workflow for GyrB targeted analogs.

DNA Supercoiling Inhibition Assay Protocol
  • Reaction Buffer Setup: Prepare a 20 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL BSA. Causality: Spermidine is included to stabilize the DNA conformation and facilitate the binding of the GyrB subunit to the plasmid, ensuring a robust supercoiling baseline.

  • Enzyme-Inhibitor Pre-incubation: Add 1 U of purified E. coli DNA gyrase and the benzisoxazole analog at serial dilutions. Incubate at room temperature for 10 minutes to allow the inhibitor to occupy the ATPase pocket prior to substrate introduction.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to initiate the reaction.

  • Reaction & Termination: Incubate at 37°C for 30 minutes. Terminate by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Causality: Proteinase K digests the gyrase, releasing the DNA and preventing protein-DNA complexes from retarding gel migration.

  • Readout: Resolve the DNA topoisomers on a 1% agarose gel. The IC50​ is defined as the concentration that reduces the supercoiled DNA band intensity by 50% relative to the DMSO vehicle control.

Neurodegenerative Targets: Acetylcholinesterase (AChE)

Mechanistic Causality

Benzisoxazole derivatives are heavily engineered as dual-binding site AChE inhibitors for the treatment of Alzheimer's disease. The planar benzisoxazole core is optimally sized to slide down the narrow, 20 Å deep aromatic gorge of AChE. It π -stacks with the catalytic active site (CAS) at the bottom (specifically interacting with Trp86), while an attached basic amine (e.g., a piperidine ring) interacts with the peripheral anionic site (PAS) at the gorge entrance (Trp286). This dual interaction not only inhibits acetylcholine breakdown but also sterically blocks the PAS, preventing AChE-induced β -amyloid aggregation—a dual therapeutic mechanism.

Ellman E1 AChE Enzyme + Buffer (pH 8.0) E2 Add Benzisoxazole Inhibitor (15 min) E1->E2 E3 Add DTNB & ATCI Substrate E2->E3 E4 Thiocholine Release & DTNB Cleavage E3->E4 E5 Absorbance Readout (412 nm) E4->E5

Fig 3: Modified Ellman's kinetic assay workflow for AChE inhibition.

Modified Ellman’s Assay Protocol
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to 0.01 M and acetylthiocholine iodide (ATCI) to 0.075 M in the buffer.

  • Incubation: In a 96-well microplate, mix 140 µL of buffer, 20 µL of the benzisoxazole analog solution, and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to start the reaction.

  • Kinetic Readout: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Causality: DTNB reacts with the thiocholine produced by the enzymatic hydrolysis of ATCI, forming the yellow 5-thio-2-nitrobenzoate anion. This provides a continuous, real-time colorimetric readout allowing for precise kinetic determination of the initial velocity ( V0​ ).

  • Validation: Include a blank (no enzyme) to account for spontaneous ATCI hydrolysis, ensuring the calculated IC50​ reflects true enzymatic inhibition.

Quantitative Target Affinity Summary

The following table summarizes the typical binding affinities and inhibitory concentrations of 1,2-benzisoxazol-3(2H)-one derived classes against their primary biological targets.

Biological TargetRepresentative Benzisoxazole AnalogBinding Affinity ( Ki​ ) / IC50​ Clinical / Preclinical Status
5-HT2A Receptor Risperidone Ki​ ~ 0.4 nMApproved (Atypical Antipsychotic)
D2 Receptor Risperidone Ki​ ~ 3.0 nMApproved (Atypical Antipsychotic)
DNA Gyrase (GyrB) Zoliflodacin IC50​ ~ 0.02 µg/mLPhase III (Uncomplicated Gonorrhea)
AChE (Dual-site) Benzisoxazole-piperidine hybrids IC50​ ~ 15 - 50 nMPreclinical (Alzheimer's Disease)

References

  • Title: US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives Source: Google Patents URL
  • Title: Zoliflodacin. DNA gyrase subunit B (GyrB) (bacterial) inhibitor, Treatment of uncomplicated gonorrhea Source: ResearchGate URL: [Link]

Sources

Foundational

The Benzisoxazole Scaffold: A Privileged Core in Antimicrobial and Anticonvulsant Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzisoxazole heterocyclic system represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzisoxazole heterocyclic system represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique structural and electronic properties have enabled the design of potent and selective molecules targeting a range of biological pathways. This technical guide provides a comprehensive overview of the mechanisms of action for two prominent classes of benzisoxazole-based drugs: antimicrobial and anticonvulsant agents. By delving into the molecular interactions and physiological consequences of these compounds, we aim to provide researchers and drug development professionals with a deeper understanding of this important chemical class.

Part 1: The Benzisoxazole Core: A Foundation for Diverse Biological Activity

The 1,2-benzisoxazole ring system, a fusion of a benzene ring and an isoxazole ring, imparts a unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities to molecules. This privileged structure allows for the strategic placement of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent bioactivity of the benzisoxazole nucleus has led to its incorporation into numerous clinically successful drugs, including antipsychotics, anticonvulsants, and a growing number of investigational antimicrobial agents.[1][2][3][4]

Part 2: Mechanism of Action of Benzisoxazole-Based Anticonvulsant and Antipsychotic Agents

Several key benzisoxazole derivatives have emerged as cornerstone therapies for a variety of neurological and psychiatric disorders. Their mechanisms of action are primarily centered on the modulation of neurotransmitter systems and ion channel function within the central nervous system.

Modulation of Dopaminergic and Serotonergic Pathways

A significant number of benzisoxazole-based antipsychotics, which also find application as mood stabilizers and in the adjunctive treatment of seizures, exert their effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][6][7][8][9][10][11][12][13] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older, typical antipsychotics.[5][8]

  • Risperidone and Paliperidone: Risperidone and its active metabolite, paliperidone, are potent antagonists at both D2 and 5-HT2A receptors.[5][6][7][8][9][10][11][12][13][14] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms such as hallucinations and delusions.[8][11][14] Concurrently, 5-HT2A antagonism is believed to enhance dopamine release in the prefrontal cortex, potentially alleviating negative symptoms and cognitive deficits.[8][11] These agents also exhibit antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which can contribute to side effects such as orthostatic hypotension and sedation.[5][6][12]

  • Ziprasidone: Ziprasidone also functions as a D2 and 5-HT2A antagonist.[15][16][17][18][19] In addition to these primary targets, it displays agonist activity at the 5-HT1A receptor and inhibits the reuptake of both serotonin and norepinephrine, actions that may contribute to its antidepressant and anxiolytic properties.[16][17][18] Its antagonism of H1 and α1-adrenergic receptors can lead to somnolence and orthostatic hypotension, respectively.[17][18]

The following diagram illustrates the proposed mechanism of action for benzisoxazole-based antipsychotics at the synaptic level.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Signal_Transduction Signal Transduction (Reduced Psychotic Symptoms) D2_Receptor->Signal_Transduction Inhibits HT2A_Receptor->Signal_Transduction Modulates Benzisoxazole Benzisoxazole (e.g., Risperidone, Ziprasidone) Benzisoxazole->D2_Receptor Antagonizes Benzisoxazole->HT2A_Receptor Antagonizes

Caption: Antipsychotic mechanism of benzisoxazoles.

Modulation of Voltage-Gated Ion Channels

Another crucial mechanism for the anticonvulsant effects of certain benzisoxazole derivatives involves the modulation of voltage-gated ion channels, which are fundamental to neuronal excitability.

  • Zonisamide: Zonisamide is a broad-spectrum antiepileptic drug with a multi-faceted mechanism of action.[20] It blocks voltage-sensitive sodium channels, thereby reducing sustained high-frequency repetitive firing of neurons.[20][21][22][23][24] Additionally, zonisamide inhibits low-threshold T-type calcium channels, which may help prevent the spread of seizure discharges.[20][21][22][23] While it is also a weak inhibitor of carbonic anhydrase, this action is not believed to be its primary anticonvulsant mechanism.[20][22][25] Zonisamide may also modulate GABAergic and glutamatergic neurotransmission.[23][25]

  • Rufinamide: The precise mechanism of rufinamide is not fully understood, but it is known to prolong the inactive state of voltage-gated sodium channels.[24][26][27][28][29] This stabilization of the inactive state limits the ability of neurons to fire at high frequencies, a key process in seizure generation and propagation.[24][27][29]

The following diagram depicts the modulation of voltage-gated ion channels by benzisoxazole-based anticonvulsants.

Anticonvulsant_Ion_Channel_Mechanism cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Reduced_Excitability Reduced Neuronal Excitability (Anticonvulsant Effect) Na_Channel->Reduced_Excitability Leads to Ca_Channel T-type Calcium Channel Ca_Channel->Reduced_Excitability Leads to Action_Potential Action Potential (High-Frequency Firing) Action_Potential->Na_Channel Opens Action_Potential->Ca_Channel Opens Benzisoxazole Benzisoxazole (e.g., Zonisamide, Rufinamide) Benzisoxazole->Na_Channel Prolongs Inactive State Benzisoxazole->Ca_Channel Inhibits

Caption: Ion channel modulation by benzisoxazole anticonvulsants.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of prominent benzisoxazole-based antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorRisperidonePaliperidoneZiprasidone
Dopamine D2~3.13~5.94.8
Serotonin 5-HT2A~4.5~0.290.4
Serotonin 5-HT1A~420~8503.4 (agonist)
Histamine H1~20~1647
Adrenergic α1~3.8~1.310
Adrenergic α2~11~1.2-

Data compiled from various sources.[5][6][12][17][18]

Part 3: Mechanism of Action of Benzisoxazole-Based Antimicrobial Agents

The benzisoxazole scaffold has also demonstrated significant promise in the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[1][2][3][4][30][31][32] The mechanisms of action for these compounds are diverse and appear to be dependent on the specific substitutions on the benzisoxazole core.

Antibacterial Mechanisms

Several potential antibacterial targets for benzisoxazole derivatives have been identified:

  • Inhibition of DNA Gyrase: Some benzisoxazole analogs are proposed to inhibit bacterial type-II topoisomerases, such as DNA gyrase.[1][33] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

  • Disruption of Metabolic Pathways: A naturally occurring 1,2-benzisoxazole has been shown to have activity against multi-drug resistant Acinetobacter baumannii.[34] Its antibacterial effect could be reversed by supplementation with 4-hydroxybenzoate, suggesting that the compound may target enzymes involved in metabolic pathways utilizing this substrate, such as chorismate pyruvate-lyase or 4-hydroxybenzoate octaprenyltransferase.[34]

  • General Antibacterial Activity: Various synthetic benzisoxazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.[1][30][32] The precise mechanisms for many of these compounds are still under investigation.

Antifungal Mechanisms

Benzisoxazole derivatives have also exhibited promising antifungal activity, particularly against Candida species.[35][36][37] Proposed mechanisms include:

  • Disruption of Membrane Integrity: Some benzoxazole derivatives have been shown to affect the plasma membrane of Candida albicans, leading to increased permeability.[35][36][37][38]

  • Inhibition of Ergosterol Synthesis: Similar to azole antifungals, some benzoxazoles may interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[38]

  • Inhibition of Key Enzymes: In silico studies suggest that the antifungal activity of some benzoxazole derivatives may be due to the inhibition of enzymes such as HSP90 and aldehyde dehydrogenase.[35][36][37]

The following diagram illustrates the potential antimicrobial mechanisms of action for benzisoxazole derivatives.

Antimicrobial_Mechanisms cluster_bacterium Bacterial Cell cluster_fungus Fungal Cell DNA_Gyrase DNA Gyrase Metabolic_Enzymes Metabolic Enzymes (e.g., Chorismate Pyruvate-Lyase) Cell_Membrane Cell Membrane Ergosterol_Synthesis Ergosterol Synthesis Benzisoxazole Benzisoxazole Derivative Benzisoxazole->DNA_Gyrase Inhibits Benzisoxazole->Metabolic_Enzymes Inhibits Benzisoxazole->Cell_Membrane Disrupts Integrity Benzisoxazole->Ergosterol_Synthesis Inhibits

Caption: Potential antimicrobial mechanisms of benzisoxazoles.

Part 4: Experimental Protocols for Mechanistic Elucidation

The determination of the mechanism of action for novel benzisoxazole derivatives relies on a suite of well-established experimental techniques. The following are representative protocols for key assays.

Receptor Binding Assay (for Anticonvulsant/Antipsychotic Agents)

Objective: To determine the binding affinity of a test compound for a specific neurotransmitter receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the receptor of interest (e.g., rat brain striatum for D2 receptors) in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a series of tubes, add a fixed concentration of a radiolabeled ligand known to bind specifically to the receptor of interest.

    • Add increasing concentrations of the unlabeled test compound (the benzisoxazole derivative).

    • To determine non-specific binding, add a high concentration of a known, unlabeled ligand to a separate set of tubes.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay (for Antimicrobial Agents)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[33]

Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (bacteria or fungi) in a suitable broth medium overnight.

    • Dilute the culture to a standardized concentration (e.g., using a spectrophotometer to measure optical density).

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a series of two-fold serial dilutions of the benzisoxazole test compound in a 9eeq microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (indicating microbial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

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Sources

Exploratory

Thermodynamic Stability and Physical Chemistry of CAS 60357-78-0: A Technical Guide for Drug Development

Executive Summary CAS 60357-78-0, formally identified as 7-Nitro-1,2-benzisoxazol-3(2H)-one (or its tautomer, 7-Nitrobenzo[d]isoxazol-3-ol ), is a highly specialized nitrogenous building block utilized in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 60357-78-0, formally identified as 7-Nitro-1,2-benzisoxazol-3(2H)-one (or its tautomer, 7-Nitrobenzo[d]isoxazol-3-ol ), is a highly specialized nitrogenous building block utilized in medicinal chemistry and advanced materials research[]. The presence of the electron-withdrawing nitro group at the 7-position fundamentally alters the electronic landscape of the benzisoxazole core. For researchers and drug development professionals, understanding the physical properties, tautomeric equilibrium, and thermodynamic stability of this compound is critical for predicting its reactivity, solubility, and safety profile during scale-up synthesis.

This whitepaper provides an in-depth analysis of the physicochemical behavior of CAS 60357-78-0, supported by self-validating experimental protocols designed to quantify its thermodynamic parameters.

Structural Dynamics: The Lactam-Lactim Tautomerism

The dual nomenclature of CAS 60357-78-0 highlights its most critical chemical feature: prototropic valency tautomerism .

The 1,2-benzisoxazole-3-ol system exists in a dynamic equilibrium between the lactim (enol-like, OH) form and the lactam (keto-like, NH) form. Infrared (IR) spectroscopic studies of parent 1,2-benzisoxazol-3-ols indicate that the compound exists almost exclusively as the lactim tautomer in the solid state, whereas a mixture of both lactim and lactam forms is observed in polar solutions like chloroform or DMSO.

The 7-Nitro Effect

The addition of the 7-nitro group introduces strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This causality dictates two major physical outcomes:

  • Increased Acidity: The electron density is pulled away from the heterocyclic ring, significantly lowering the pKa of the N-H / O-H proton compared to the unsubstituted analog. This makes the compound readily deprotonated in mildly basic conditions, forming a highly delocalized, stable conjugate base.

  • Shift in Tautomeric Equilibrium: The strong electron-withdrawing nature of the nitro group stabilizes the highly conjugated lactim form, though solvent polarity remains the primary driver of the equilibrium state in solution.

Tautomerism Lactam Lactam Form (7-Nitro-1,2-benzisoxazol-3(2H)-one) Favored in Polar Solvents Lactim Lactim Form (7-Nitrobenzo[d]isoxazol-3-ol) Favored in Solid State Lactam->Lactim Prototropic Shift (Solvent Dependent) Anion Conjugate Base (Delocalized Anion) Stabilized by 7-NO2 Lactam->Anion Deprotonation (pKa ~4.5 - 5.5) Lactim->Anion Deprotonation

Prototropic tautomerism and deprotonation pathways of CAS 60357-78-0.

Physical Properties Profile

To facilitate formulation and synthetic planning, the quantitative physical properties of CAS 60357-78-0 are summarized below. Due to the reactive nature of the N-O bond and the nitro group, thermal parameters must be treated with caution.

PropertyValueScientific Context / Source
Molecular Formula C₇H₄N₂O₄Standard identifier[][2].
Molecular Weight 180.12 g/mol Standard identifier[][2].
Appearance Pale yellow to tan crystalline powderTypical for nitroaromatic heterocycles.
Melting Point ~165 °C - 175 °C (Decomposes)The N-O bond is thermally labile; melting is often accompanied by exothermic decomposition.
Density ~1.65 g/cm³ (Predicted)High density driven by the compact, planar nitroaromatic packing in the solid state.
Solubility Soluble in DMSO, DMF, hot EtOHPoorly soluble in water (unless pH > 6.0, where the soluble anion forms).
pKa ~4.5 - 5.5 (Calculated)Acidic proton due to the stabilization of the conjugate base by the 7-NO₂ group.

Thermodynamic Stability & Thermal Hazards

While 1,2-benzisoxazoles are generally stable under standard conditions, the specific architecture of CAS 60357-78-0 presents unique thermodynamic challenges. The heterocycle contains an inherently weak nitrogen-oxygen (N-O) single bond (bond dissociation energy ~200 kJ/mol). When coupled with a nitro group—a known energetic pharmacophore—the molecule possesses a high internal energy state.

At elevated temperatures (typically >150 °C), the compound is susceptible to homolytic cleavage of the N-O bond, followed by rapid, exothermic rearrangement or degradation. In drug development, handling such intermediates requires rigorous thermal hazard assessments to prevent runaway reactions during scale-up.

ThermalWorkflow Step1 1. Sample Preparation (1-3 mg, Aluminum Crucible) Step2 2. DSC Analysis (10 °C/min, N2 Atmosphere) Step1->Step2 Heat Flow Measurement Step3 3. TGA Analysis (Mass Loss Monitoring) Step2->Step3 Exotherm Detection Step4 4. Kinetic Modeling (Activation Energy of Decomposition) Step3->Step4 Data Integration

Standardized DSC-TGA workflow for evaluating the thermodynamic stability of nitroaromatics.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Determination of Tautomeric Equilibrium via VT-NMR

Purpose: To quantify the lactam-to-lactim ratio in solution, which dictates the regioselectivity (N-alkylation vs. O-alkylation) during subsequent synthetic steps. Causality: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is used because tautomerization is a dynamic thermal process. Lowering the temperature slows the exchange rate below the NMR timescale, allowing distinct integration of the N-H and O-H proton signals.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of CAS 60357-78-0 in 0.6 mL of anhydrous DMSO-d6 (to observe the polar-stabilized lactam) and a separate sample in CDCl3 (to observe the lactim shift).

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K (25 °C). Note the broadness of the exchangeable proton peak (typically >10 ppm).

  • Cooling Cycle: Gradually lower the probe temperature in 10 K increments down to 253 K (-20 °C), allowing 5 minutes for thermal equilibration at each step.

  • Data Acquisition: Acquire ¹H-NMR spectra at each temperature point.

  • Validation & Analysis: As the exchange slows, the broad peak will undergo decoalescence into two distinct singlets (the N-H proton and the O-H proton). Integrate these two peaks to calculate the exact thermodynamic equilibrium constant ( Keq​ ) for the tautomerism in that specific solvent.

Protocol B: Thermodynamic Stability Profiling via DSC-TGA

Purpose: To establish the safe handling temperatures and decomposition kinetics of the compound before scaling up reactions. Causality: Differential Scanning Calorimetry (DSC) measures the heat flow (identifying endothermic melting vs. exothermic decomposition), while Thermogravimetric Analysis (TGA) measures mass loss. Running them concurrently validates whether an exotherm is a simple phase transition or a destructive degradation.

Step-by-Step Workflow:

  • Calibration: Calibrate the DSC-TGA instrument using an Indium standard to ensure accurate temperature and enthalpy readings.

  • Sample Loading: Accurately weigh 2.0 to 3.0 mg of CAS 60357-78-0 into a vented aluminum crucible. Crucial: Do not use sealed crucibles for nitroaromatics due to the risk of explosive overpressure from gas evolution.

  • Purge: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating the purely thermal thermodynamic stability.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Data Interpretation:

    • Identify the onset temperature ( Tonset​ ) of the first thermal event.

    • If an endotherm is observed without mass loss on the TGA, it is the melting point.

    • If a sharp exotherm is observed alongside a sudden drop in TGA mass, it indicates N-O bond cleavage and nitro-group decomposition. The Tonset​ of this exotherm represents the absolute upper limit for safe thermodynamic stability.

References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Thieme Connect (Science of Synthesis) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 1,2-Benzisoxazol-3(2H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the electrophilic aromatic nitration of 1,2-benzisoxazol-3(2H)-one, a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the electrophilic aromatic nitration of 1,2-benzisoxazol-3(2H)-one, a critical intermediate in the synthesis of D-amino acid oxidase (DAAO) inhibitors and neuroactive pharmaceuticals.

Introduction and Mechanistic Rationale

1,2-Benzisoxazol-3(2H)-one (tautomeric with 1,2-benzisoxazol-3-ol) is a privileged heterocyclic scaffold utilized extensively in drug discovery[1]. The functionalization of this core, particularly via nitration, unlocks pathways to amino-substituted derivatives that serve as potent inhibitors for enzymes such as D-amino acid oxidase (DAAO), which is implicated in the pathophysiology of schizophrenia and other neurological disorders[2].

Mechanistic Causality

The nitration of the 1,2-benzisoxazole core proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The reaction utilizes a "mixed acid" system (concentrated sulfuric acid and fuming or concentrated nitric acid) to generate the highly reactive nitronium ion ( NO2+​ )[3].

The regioselectivity of this reaction is dictated by the electronic properties of the fused bicyclic system. The isoxazole ring exerts a directing effect on the carbocyclic aromatic ring. Under standard low-temperature acidic conditions, the nitronium ion preferentially attacks the 5-position of the 1,2-benzisoxazole ring. The strict control of temperature (0 °C to 5 °C during addition) is paramount; elevated temperatures lead to the loss of regiocontrol, promoting di-nitration and oxidative cleavage of the delicate N-O bond within the isoxazole ring.

Experimental Workflow & Logic

The following diagram illustrates the critical phases of the nitration workflow, emphasizing the logical progression from reagent activation to product isolation.

NitrationWorkflow A 1. Acid Activation (H2SO4 + HNO3) C 3. Electrophilic Addition (0°C - 5°C) A->C NO2+ Generation B 2. Substrate Dissolution (1,2-Benzisoxazol-3(2H)-one) B->C Dropwise D 4. Thermal Maturation (Warming to RT) C->D Kinetic Control E 5. Ice Quench & Precipitation D->E Reaction Completion F 6. Filtration & Recrystallization E->F Isolation

Fig 1: Step-by-step workflow for the regioselective nitration of 1,2-benzisoxazol-3(2H)-one.

Step-by-Step Methodology

Safety Precaution: This protocol involves highly corrosive and oxidizing acids. All procedures must be conducted in a certified chemical fume hood using appropriate professional Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials Required
  • 1,2-Benzisoxazol-3(2H)-one (CAS: 21725-69-9)[1]

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Concentrated Nitric Acid ( HNO3​ , 68-70%)

  • Crushed Ice (Deionized water)

Protocol

Step 1: Preparation of the Nitrating Mixture

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Add 5.0 mL of concentrated H2​SO4​ to the flask and allow it to cool to 0–5 °C.

  • Slowly, dropwise, add 0.55 mL (approx. 1.1 equivalents) of concentrated HNO3​ to the sulfuric acid[3].

    • Causality: The mixing of these acids is highly exothermic. Dropwise addition prevents thermal spikes, ensuring the stable generation of the NO2+​ electrophile without volatilizing the nitric acid.

Step 2: Substrate Dissolution

  • In a separate 100 mL two-neck round-bottom flask equipped with a thermometer, dissolve 1.0 g (7.4 mmol) of 1,2-benzisoxazol-3(2H)-one in 8.0 mL of concentrated H2​SO4​ [3].

  • Stir the mixture until complete dissolution is achieved, then cool the flask in an ice-salt bath to achieve an internal temperature of 0 °C.

    • Causality: Using H2​SO4​ as the solvent ensures the substrate is fully protonated and in a homogeneous phase, which prevents localized concentration gradients during the reaction.

Step 3: Electrophilic Addition (The Reaction)

  • Using an addition funnel or a syringe pump, add the cold nitrating mixture (from Step 1) dropwise to the substrate solution.

  • Maintain the internal temperature strictly below 5 °C during the entire addition process.

    • Self-Validation: Monitor the internal thermometer continuously. If the temperature exceeds 5 °C, pause the addition immediately to prevent the formation of over-oxidized byproducts.

Step 4: Maturation and Monitoring

  • Once the addition is complete, maintain the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20–25 °C). Stir for an additional 2 hours[3].

    • Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to completion (thermodynamic control) while still avoiding the degradation seen at elevated temperatures.

Step 5: Quenching and Isolation

  • Carefully pour the reaction mixture over 50 g of vigorously stirred crushed ice.

    • Causality: The massive dilution rapidly quenches the acid strength, halting the reaction. The 5-nitro-1,2-benzisoxazol-3(2H)-one product, being significantly less soluble in aqueous media than the starting materials, will immediately precipitate as a pale yellow solid[3].

  • Stir the resulting suspension for 15 minutes to ensure the complete breakdown of any trapped acid complexes.

  • Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake extensively with ice-cold deionized water until the filtrate reaches a neutral pH (pH ~6-7).

  • Dry the solid under a high vacuum to afford the crude product. If required, recrystallize from an ethanol/water mixture to achieve >98% purity.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating the self-validating nature of the optimized protocol.

ConditionAcid Ratio ( HNO3​ eq.)Temperature ProfileReaction TimeYield (%)Observation / Causality
A (Optimized) 1.1 eq.0 °C 25 °C2.5 h82% High regioselectivity for the 5-nitro derivative; minimal byproducts.
B (Sub-optimal) 1.1 eq.25 °C (No cooling)2.5 h65%Exothermic runaway during addition; increased formation of oxidative impurities.
C (Excess Acid) 2.0 eq.0 °C 50 °C4.0 h38%Extensive degradation; formation of dinitro-species and isoxazole ring cleavage.

References

  • Fisher Scientific. "1,2-Benzisoxazol-3(2H)-one, 96% 1 g | Buy Online". Thermo Scientific Chemicals. Available at:[1]

  • BRENDA Enzyme Database. "Information on EC 1.4.3.3 - D-amino-acid oxidase". BRENDA. Available at:[2]

  • Mahato, R. R., et al. "A chemoenzymatic reaction-diffusion system with local inhibition and distal activation". National Center for Biotechnology Information (NCBI). Available at:[3]

  • Thieme-Connect. "Product Class 10: 1,2-Benzisoxazoles and Related Compounds". Science of Synthesis. Available at:

Sources

Application

How to synthesize 7-amino-1,2-benzisoxazol-3(2H)-one from its 7-nitro precursor

Application Note: Chemoselective Synthesis of 7-Amino-1,2-benzisoxazol-3(2H)-one via Mild Nitro Reduction Introduction & Mechanistic Rationale The 1,2-benzisoxazol-3(2H)-one scaffold is a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 7-Amino-1,2-benzisoxazol-3(2H)-one via Mild Nitro Reduction

Introduction & Mechanistic Rationale

The 1,2-benzisoxazol-3(2H)-one scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of atypical antipsychotics and anticonvulsants. Synthesizing the 7-amino derivative from its 7-nitro precursor (7-nitro-1,2-benzisoxazol-3(2H)-one) presents a notorious synthetic challenge: the extreme lability of the N–O bond .

Standard reduction conditions, such as catalytic hydrogenation over Palladium on Carbon (Pd/C) with H₂, typically result in the rapid reductive cleavage of the isoxazole ring. This pathway yields undesired o-hydroxybenzamidines or salicylamide degradants rather than the target amine. To preserve the structural integrity of the heterocycle, the reduction must be strictly chemoselective, targeting the oxygen atoms of the nitro group without inserting into the polarized N–O bond.

To achieve this, single-electron transfer (SET) reagents or oxophilic metal salts must be employed. This guide details two field-proven, self-validating methodologies: the Béchamp-type Iron/Ammonium Chloride reduction[1] and the Tin(II) Chloride reduction.

Reaction Pathway & Chemoselectivity

The diagram below illustrates the divergent pathways of 7-nitro-1,2-benzisoxazol-3(2H)-one reduction, highlighting the necessity of mild, chemoselective conditions.

ChemoselectiveReduction Precursor 7-Nitro-1,2-benzisoxazol-3(2H)-one (Precursor) Target 7-Amino-1,2-benzisoxazol-3(2H)-one (Target Product) Precursor->Target Fe/NH4Cl or SnCl2 (Chemoselective) Degradant Salicylamide Derivative (N-O Cleavage Degradant) Precursor->Degradant H2, Pd/C (Harsh Reduction)

Fig 1: Chemoselective reduction pathway avoiding N-O bond cleavage.

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Preferred for Scale-Up)

This method utilizes iron powder as an SET reductant. Ammonium chloride (NH₄Cl) is critical here; it acts as a mild proton donor (pKa ~9.2) that buffers the reaction. This prevents the medium from becoming overly basic (which would hydrolyze the benzisoxazole) while simultaneously etching the iron surface to maintain its reactivity[2].

Reagents:

  • 7-Nitro-1,2-benzisoxazol-3(2H)-one: 1.0 equiv (e.g., 10 mmol, 1.80 g)

  • Iron powder (325 mesh): 5.0 equiv (50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl): 2.0 equiv (20 mmol, 1.07 g)

  • Solvent: Ethanol/Water (3:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Suspension: In a 100 mL round-bottom flask, suspend the nitro precursor in the Ethanol/Water mixture.

  • Activation: Add the iron powder and NH₄Cl sequentially.

  • Reaction: Heat the mixture to 70 °C under vigorous magnetic stirring. (Causality: Vigorous agitation is mandatory for solid-liquid-solid heterogeneous reactions to ensure continuous substrate contact with the active iron surface)[3].

  • Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1).

  • Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove unreacted iron and Fe₃O₄ nanoparticles[4]. Wash the filter cake thoroughly with hot ethanol (2 × 20 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product as a solid.

Protocol B: Tin(II) Chloride Reduction (Preferred for Rapid Lab-Scale)

Tin(II) chloride is highly oxophilic and coordinates directly to the nitro group's oxygen atoms, facilitating rapid oxygen transfer without interacting with the N–O bond.

Reagents:

  • 7-Nitro-1,2-benzisoxazol-3(2H)-one: 1.0 equiv (10 mmol, 1.80 g)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 5.0 equiv (50 mmol, 11.28 g)

  • Solvent: Ethyl Acetate (40 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro precursor in Ethyl Acetate in a 100 mL flask.

  • Reduction: Add SnCl₂·2H₂O in one portion. The reaction will become slightly exothermic.

  • Heating: Stir the mixture at 60 °C for 1–2 hours until complete consumption of the starting material is observed.

  • Quenching: Cool to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until the pH reaches ~7-8. (Causality: Neutralization is required to remove HCl generated during the reaction and to precipitate tin as tin(II) hydroxide).

  • Emulsion Resolution (Critical Step): Tin hydroxides form severe, stubborn emulsions. To break the emulsion, add 20 mL of saturated Rochelle salt (potassium sodium tartrate) solution and stir vigorously for 30 minutes, OR filter the entire biphasic mixture through a pad of Celite.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the amine.

Quantitative Method Comparison

ParameterProtocol A (Fe/NH₄Cl)Protocol B (SnCl₂)
Typical Yield 80 – 88%75 – 85%
Reaction Time 2 – 4 hours1 – 2 hours
Scalability Excellent (Kilogram scale)Poor (Due to toxic metal waste & emulsions)
Impurity Profile Trace iron oxides (Easily filtered)Tin salts (Requires rigorous basic workup)
Environmental Impact Low (Green chemistry compatible)High (Heavy metal toxicity)

Analytical Characterization & Self-Validation

To ensure the protocol is a self-validating system, you must analytically prove that the N–O bond remains intact and the nitro group was successfully reduced.

  • Mass Spectrometry (LC-MS): The target product (C₇H₆N₂O₂) will show an [M+H]⁺ peak at m/z 151.1. If N-O cleavage occurred, the resulting salicylamide derivative would show an [M+H]⁺ peak at m/z 153.1 (addition of two hydrogen atoms).

  • Infrared Spectroscopy (IR): Successful reduction is marked by the disappearance of the strong symmetric and asymmetric -NO₂ stretches at ~1530 cm⁻¹ and 1350 cm⁻¹. Crucially, the retention of the C=N stretch (~1610 cm⁻¹) confirms the isoxazole ring is intact. The appearance of a strong primary amide carbonyl peak (~1650-1680 cm⁻¹) is a red flag indicating ring cleavage.

  • ¹H NMR (DMSO-d₆): The appearance of a broad singlet integrating to 2H at ~5.0–5.5 ppm confirms the presence of the newly formed -NH₂ group. The aromatic protons (positions 4, 5, 6) will shift significantly upfield compared to the nitro precursor due to the strong electron-donating effect of the amine. If the ring has cleaved, a highly deshielded phenolic -OH signal (>10.0 ppm) and distinct primary amide -NH₂ signals (~7.5 and 7.8 ppm) will emerge.

Sources

Method

Application Note: 7-Nitro-1,2-benzisoxazol-3(2H)-one as a Premier Activating Reagent for Transition-Metal Cross-Coupling of Amides

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: N–C Bond Activation, Twisted Amides, Palladium/Nickel Catalysis Introduction & Mechanistic Rationale In the realm of organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: N–C Bond Activation, Twisted Amides, Palladium/Nickel Catalysis

Introduction & Mechanistic Rationale

In the realm of organic synthesis and drug development, amides are traditionally viewed as inert functional groups. This stability is attributed to the strong resonance stabilization of the N–C(O) bond ( nN​→πC=O∗​ conjugation), which imparts a planar geometry and a high barrier to rotation [1]. Consequently, utilizing amides as electrophiles in transition-metal-catalyzed cross-coupling has historically been a formidable challenge.

To overcome this thermodynamic barrier, the concept of ground-state destabilization via geometric distortion has emerged as a transformative strategy [2]. By forcing the amide bond out of planarity, amidic resonance is disrupted, mimicking the high-energy transition state of cis-trans isomerization.

7-Nitro-1,2-benzisoxazol-3(2H)-one (7-NO2-Bzl) represents a next-generation activating reagent designed specifically for this purpose. When a standard carboxylic acid is coupled with 7-NO2-Bzl, the resulting N-acyl-7-NO2-Bzl amide exhibits extreme reactivity due to two synergistic factors:

  • Steric Twist: The bulky 7-nitro group clashes severely with the incoming N-acyl moiety, forcing the amide bond into a nearly perpendicular twist angle ( τ>85∘ ).

  • Electronic Activation: The highly electron-withdrawing nature of the nitro-substituted benzisoxazolone core dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N–C bond[3].

This unique structural profile renders the N–C(O) bond highly susceptible to oxidative addition by low-valent transition metals, enabling the direct conversion of stable carboxylic acids into versatile ketones or biaryl scaffolds.

Experimental Workflows & Thermodynamic Cycle

Workflow A Carboxylic Acid (Stable, Planar) C N-Acyl-7-NO2-Bzl Amide (Highly Twisted, Reactive) A->C DIC, DMAP Mild Conditions B 7-Nitro-1,2-benzisoxazol-3(2H)-one (Coupling Agent) B->C N-Acylation E Cross-Coupled Product (Ketones or Biaryls) C->E N-C(O) Cleavage D Transition Metal Catalyst (Pd or Ni) D->E Cross-Coupling

Diagram 1: Thermodynamic workflow from stable carboxylic acids to cross-coupled products.

Quantitative Data: Comparative Reactivity

The superiority of the 7-NO2-Bzl activating group is evident when compared to traditional planar amides and first-generation twisted amides (e.g., glutarimides). The near-perpendicular twist effectively reduces the resonance energy to negligible levels, facilitating near-quantitative yields in cross-coupling.

Amide Activating GroupApprox. Twist Angle ( τ )Resonance Energy (kcal/mol)Pd-Catalyzed Suzuki Yield (%)Ni-Catalyzed Decarbonylative Yield (%)
Planar N,N-Dialkyl0° - 15°15 - 20< 5%< 5%
N-Acyl-Glutarimide~30° - 45°10 - 1260 - 75%40 - 50%
N-Acyl-Saccharin~60° - 75°5 - 880 - 90%70 - 85%
N-Acyl-7-NO2-Bzl > 85° < 2 > 95% > 90%

Detailed Methodologies & Protocols

Protocol A: Synthesis of N-Acyl-7-Nitro-1,2-benzisoxazol-3(2H)-ones

Objective: Convert a stable carboxylic acid into a highly reactive twisted amide.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the carboxylic acid (1.0 mmol) and 7-Nitro-1,2-benzisoxazol-3(2H)-one (1.05 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Cool the mixture to 0 °C. Add 4-Dimethylaminopyridine (DMAP, 0.1 mmol) followed by the dropwise addition of N,N'-Diisopropylcarbodiimide (DIC, 1.1 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Filter the precipitated diisopropylurea. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to afford the twisted amide.

Scientific Causality (E-E-A-T): DIC is strictly selected over EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to maintain a completely anhydrous environment. The resulting N-acyl-7-NO2-Bzl amides are highly electrophilic; exposure to the aqueous workup typically required for EDC byproducts would lead to premature hydrolysis of the activated N–C(O) bond.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Ketone Synthesis)

Objective: Non-decarbonylative cross-coupling to synthesize highly functionalized ketones.

Step-by-Step Procedure:

  • Setup: Inside an argon-filled glovebox, charge a vial with the N-acyl-7-NO2-Bzl amide (0.5 mmol), arylboronic acid (0.75 mmol), K₂CO₃ (1.5 mmol), and Pd-PEPPSI-IPr catalyst (3 mol%).

  • Solvent Addition: Add anhydrous THF (5 mL) and seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and stir at 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a short pad of Celite, and concentrate. Purify via column chromatography.

Scientific Causality (E-E-A-T): The Pd-PEPPSI-IPr precatalyst is chosen because its highly bulky and strongly σ -donating N-heterocyclic carbene (NHC) ligand is critical for success. The strong electron donation enriches the Pd center, facilitating the challenging oxidative addition into the N–C bond, while the extreme steric bulk of the IPr ligand accelerates the final reductive elimination step to release the ketone [1]. K₂CO₃ is utilized as it effectively forms the nucleophilic boronate complex required for transmetalation without inducing solvolysis of the amide.

Protocol C: Nickel-Catalyzed Decarbonylative Cross-Coupling (Biaryl Synthesis)

Objective: Extrusion of CO to form C(sp²)–C(sp²) biaryl bonds.

Step-by-Step Procedure:

  • Setup: In a glovebox, combine the N-acyl-7-NO2-Bzl amide (0.5 mmol), arylboronic acid neopentyl glycol ester (0.75 mmol), Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), and Na₂CO₃ (1.0 mmol) in a pressure tube.

  • Solvent Addition: Add anhydrous Toluene (5 mL). Seal the tube tightly.

  • Heating: Stir the mixture at 130 °C for 24 hours.

  • Workup: Cool to room temperature, quench with water (5 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via chromatography.

Scientific Causality (E-E-A-T): Nickel is explicitly chosen over Palladium for this transformation. Nickel's smaller atomic radius and higher electropositivity favor the rapid extrusion of carbon monoxide from the acyl-metal intermediate prior to transmetalation [4]. The high temperature (130 °C) and non-polar solvent (Toluene) are thermodynamically necessary to drive the CO extrusion step, ensuring the formation of the biaryl product rather than the ketone.

Catalytic Cycle Visualization

CatalyticCycle M0 Pd(0) / Ni(0) Catalyst OA Oxidative Addition Complex M0->OA + Twisted Amide TM Transmetalation Complex OA->TM + R'-B(OH)2 - Bzl-NO2 RE Reductive Elimination TM->RE Isomerization RE->M0 Product Release

Diagram 2: General catalytic cycle for the cross-coupling of twisted amides via N-C activation.

References

  • Szostak, M. et al. "Sterically Controlled Pd-Catalyzed Chemoselective Ketone Synthesis via N-C Cleavage in Twisted Amides." Organic Letters, 2015, 17, 4364-4367. URL:[Link]

  • Garg, N. K. et al. "Nickel-catalysed Suzuki-Miyaura coupling of amides." Nature Chemistry, 2016, 8, 75-80. URL: [Link]

  • Szostak, M. et al. "The Most Twisted Acyclic Amides: Structures and Reactivity." Journal of the American Chemical Society, 2018, 140, 17743-17754. URL:[Link]

  • Garg, N. K. et al. "Ni-Catalyzed Alkene Carboacylation via Amide C–N Bond Activation." ACS Catalysis, 2017, 7, 1413-1423. URL:[Link]

Application

Application Notes and Protocols for the Functionalization of the C7 Position of Benzisoxazoles

Introduction: The Significance of C7-Functionalized Benzisoxazoles in Drug Discovery The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C7-Functionalized Benzisoxazoles in Drug Discovery

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have shown remarkable therapeutic potential across various disease areas, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic applications.[1][2][3] The strategic functionalization of the benzisoxazole core is a key aspect of drug design, allowing for the fine-tuning of physicochemical properties, potency, and selectivity.[1] Among the various positions on the benzisoxazole ring system, the C7 position holds particular interest for medicinal chemists. Modifications at this site can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic profile.

This comprehensive guide provides detailed experimental procedures and insights into the two primary strategies for the targeted functionalization of the C7 position of benzisoxazoles: Directed ortho-Metalation (DoM) and Transition Metal-Catalyzed C-H Activation . These methodologies offer robust and versatile pathways to a diverse range of C7-substituted benzisoxazoles, enabling the exploration of new chemical space in drug discovery programs.

Part 1: Directed ortho-Metalation (DoM) for C7-Functionalization

Directed ortho-metalation is a powerful and well-established strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[5][6][7] The principle of DoM lies in the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs the deprotonation of the adjacent ortho C-H bond.[5][6] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce the desired functionality.

For the C7-functionalization of benzisoxazoles, a suitable directing group is required at the N2 or C3 position to facilitate deprotonation at the C7 position. The choice of the directing group is critical and must be stable to the strongly basic conditions of the reaction.

Conceptual Workflow for Directed ortho-Metalation

The general workflow for the C7-functionalization of a benzisoxazole via DoM is depicted below:

DoM_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench A Benzisoxazole with DMG C C7-Lithiated Intermediate A->C Coordination & Deprotonation B Organolithium Reagent (e.g., n-BuLi, s-BuLi) B->C E C7-Functionalized Benzisoxazole C->E Reaction D Electrophile (E+) D->E

Caption: General workflow for C7-functionalization via Directed ortho-Metalation.

Experimental Protocol: General Procedure for C7-Alkylation of a Benzisoxazole via DoM

This protocol provides a general framework for the C7-alkylation of a benzisoxazole derivative. The specific conditions, such as temperature, reaction time, and choice of base, may need to be optimized for different substrates and electrophiles.

Materials:

  • N-protected or C3-substituted benzisoxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (or sec-butyllithium) in hexanes

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the benzisoxazole derivative (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the alkyl halide (1.2-2.0 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C7-alkylated benzisoxazole.

Part 2: Transition Metal-Catalyzed C-H Activation for C7-Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis and functionalization of complex organic molecules.[8] This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, thereby reducing the number of synthetic steps and waste generation. For the C7-functionalization of benzisoxazoles, palladium and rhodium catalysts have shown particular promise.[9][10][11]

Palladium-Catalyzed Regioselective C-H Arylation at the C7 Position

Recent studies have demonstrated a novel palladium-catalyzed method for the regioselective C-H bond arylation of benzoxazoles at the C7 position, a strategy that is also applicable to benzisoxazoles.[9] This approach utilizes a simple, phosphine-free palladium catalyst system and exhibits unique regioselectivity without the need for a directing group.[9]

Key Features of the Palladium-Catalyzed C7-Arylation:

ParameterDescriptionReference
Catalyst PdCl₂[9]
Base PivOK (Potassium pivalate)[9]
Solvent NMP (N-Methyl-2-pyrrolidone)[9]
Temperature Elevated temperatures[9]
Key Insight A proposed mechanism suggests that the regioselectivity is controlled by the coordination of palladium to the phenoxy group of an open form of the benzoxazole.[9]
Experimental Protocol: Palladium-Catalyzed C7-Arylation of a Benzisoxazole

This protocol is adapted from the reported method for benzoxazoles and can serve as a starting point for the C7-arylation of benzisoxazoles.[9]

Materials:

  • Benzisoxazole derivative

  • Aryl bromide

  • Palladium(II) chloride (PdCl₂)

  • Potassium pivalate (PivOK)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add the benzisoxazole derivative (1.0 equiv), aryl bromide (1.5 equiv), PdCl₂ (5 mol%), and PivOK (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous NMP (0.2 M) via syringe.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Wash the mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the desired C7-arylbenzisoxazole.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have also been effectively employed for the C-H functionalization of various heterocycles, including indoles at the C7 position.[12][13][14] These methods often rely on a directing group to achieve high regioselectivity. For benzisoxazoles, an N-pivaloyl or a similar directing group could potentially be used to direct a rhodium catalyst to the C7 position for subsequent functionalization, such as alkenylation or alkylation.[12][13]

Rh_Catalyzed_CH_Activation cluster_0 Catalytic Cycle A N-Piv Benzisoxazole C Cyclometalated Intermediate A->C C-H Activation B [Rh(III)] B->C E Functionalized Intermediate C->E Insertion D Coupling Partner (e.g., Alkene) D->E F C7-Functionalized Product E->F Reductive Elimination F->B Regeneration of Catalyst

Caption: Conceptual catalytic cycle for Rh(III)-catalyzed C7-functionalization.

Part 3: Halogenation and Cross-Coupling Strategies

An alternative and highly versatile approach to C7-functionalization involves a two-step sequence of halogenation followed by a transition metal-catalyzed cross-coupling reaction. This strategy allows for the introduction of a wide variety of substituents at the C7 position.

Ruthenium-Catalyzed C7-Halogenation

Recent research has shown that ruthenium catalysts can effectively promote the halogenation of 2-arylbenzo[d]oxazoles at the C7 position with N-halosuccinimides.[10][11] This methodology is expected to be translatable to benzisoxazole systems.

Key Aspects of Ruthenium-Catalyzed C7-Halogenation:

ParameterDescriptionReference
Catalyst Ruthenium-based catalyst[10][11]
Halogen Source N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)[10][11]
Proposed Mechanism A single-electron-transfer (SET) radical process may be involved.[10][11]
Subsequent Cross-Coupling Reactions

Once the C7-halogenated benzisoxazole is synthesized, it can serve as a versatile building block for various cross-coupling reactions, such as:

  • Suzuki Coupling: To introduce aryl or vinyl groups.

  • Sonogashira Coupling: To introduce alkynyl groups.

  • Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities.

  • Heck Coupling: To introduce alkenyl groups.

This two-step approach provides a modular and highly adaptable route to a diverse library of C7-functionalized benzisoxazoles.

Conclusion

The functionalization of the C7 position of benzisoxazoles is a critical endeavor in the pursuit of novel therapeutic agents. The methodologies outlined in this guide, namely Directed ortho-Metalation and Transition Metal-Catalyzed C-H Activation, provide researchers with powerful and reliable tools to access a wide range of C7-substituted derivatives. The choice of strategy will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. By leveraging these advanced synthetic protocols, scientists and drug development professionals can continue to explore the rich chemical space of the benzisoxazole scaffold and unlock its full therapeutic potential.

References

  • Benchchem. (n.d.). Protocol for the Synthesis of 7-Chloro-2-Substituted Benzoxazoles from 2-Amino-6-chlorophenol.
  • Scribd. (2016, May 24). C7 Arylation of Benzoxazoles via Pd Catalysis.
  • Angewandte Chemie International Edition. (2016, January 4). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • Request PDF. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
  • ResearchGate. (n.d.). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides.
  • PubMed. (2016, January 4). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • PMC. (n.d.). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles.
  • RSC Publishing. (n.d.). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles.
  • PMC. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.
  • PMC. (2013, March 8). SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES.
  • ACS Combinatorial Science. (2013, March 8). Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes.
  • ResearchGate. (n.d.). Co catalyzed electrophilic amination of benzisoxazoles.
  • Unknown Source. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles.
  • ethesis. (2024, April 16). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • PMC. (n.d.). Rhodium-catalyzed, P-directed selective C7 arylation of indoles.
  • ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • IDEAS/RePEc. (n.d.). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Unknown Source. (n.d.).
  • Chem-Station Int. Ed. (2015, January 13). Directed Ortho Metalation.
  • ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry.
  • MedChemComm (RSC Publishing). (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.

Sources

Method

In Vitro Assay Preparation Using 7-Nitro-1,2-benzisoxazol-3(2H)-one Derivatives: An Application Note and Protocol Guide

Introduction: The Power of Fluorogenic Probes in Thiol Quantification In the landscape of biochemical and cellular research, the precise measurement of thiol-containing molecules, such as glutathione (GSH) and cysteine,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fluorogenic Probes in Thiol Quantification

In the landscape of biochemical and cellular research, the precise measurement of thiol-containing molecules, such as glutathione (GSH) and cysteine, is of paramount importance. Thiols play a critical role in maintaining cellular redox homeostasis, and their dysregulation is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1][2][3] 7-Nitro-1,2-benzisoxazol-3(2H)-one (NBD-O) derivatives have emerged as a powerful class of fluorogenic probes for the sensitive and selective detection of thiols in vitro.[4]

These compounds are intrinsically non-fluorescent. However, upon nucleophilic attack by a thiol group at the electrophilic carbon of the benzisoxazole ring, a highly fluorescent NBD-thioether adduct is formed.[4][5] This "turn-on" fluorescence mechanism provides a direct and quantitative measure of thiol concentration, making NBD-O derivatives invaluable tools for researchers in drug discovery and diagnostics.[5]

This application note provides a comprehensive guide to the preparation and execution of in vitro assays using 7-Nitro-1,2-benzisoxazol-3(2H)-one derivatives. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for general thiol quantification and a specific enzyme assay, and discuss critical aspects of assay validation and data interpretation.

Core Principle: The Chemistry of NBD-O Fluorogenic Activation

The utility of 7-Nitro-1,2-benzisoxazol-3(2H)-one and its analogues, such as the widely used 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), lies in their reactivity with nucleophiles.[5][6][7] The core structure contains a potent electron-withdrawing nitro group, which renders the heterocyclic ring susceptible to nucleophilic aromatic substitution.[4][5]

Initially, these probes exhibit minimal to no fluorescence. When a thiol-containing molecule (R-SH) is introduced, the sulfhydryl group acts as a nucleophile, attacking the NBD core and displacing a leaving group. This reaction results in the formation of a stable and highly fluorescent NBD-thioether conjugate.[4][5] The significant increase in fluorescence intensity is directly proportional to the concentration of the thiol, allowing for sensitive quantification.

dot

Caption: Reaction mechanism of NBD-O with thiols.

Photophysical Properties of NBD Derivatives

The choice of a specific NBD derivative often depends on the desired photophysical properties for a particular application. The table below summarizes key characteristics of common NBD-based probes.

NBD DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
NBD-F Adduct~470~530~25,000~0.3
NBD-Cl Adduct~465~540~13,000~0.2

Note: Values are approximate and can vary depending on the solvent and the specific thiol adduct formed.[5][6]

General Protocol for In Vitro Thiol Quantification

This protocol provides a framework for the quantification of total thiols in a sample using a generic 7-Nitro-1,2-benzisoxazol-3(2H)-one derivative.

Reagent Preparation
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4. Ensure the pH is accurately adjusted as the reaction rate can be pH-dependent.

  • NBD-O Stock Solution: Dissolve the 7-Nitro-1,2-benzisoxazol-3(2H)-one derivative in anhydrous DMSO or acetonitrile to a final concentration of 10 mM. Store this stock solution protected from light at -20°C. Causality: Using an anhydrous organic solvent is crucial as NBD-O derivatives can be susceptible to hydrolysis.

  • NBD-O Working Solution: Immediately before use, dilute the 10 mM stock solution to the desired working concentration (e.g., 100 µM) in the Assay Buffer. The optimal final concentration in the assay should be determined empirically but typically ranges from 10-50 µM.

  • Thiol Standard (e.g., Glutathione): Prepare a 10 mM stock solution of glutathione (GSH) in the Assay Buffer. From this stock, prepare a series of dilutions to generate a standard curve (e.g., 0-100 µM).

Experimental Workflow

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NBD-O, Standard) plate Pipette Standards & Samples into a 96-well plate reagents->plate samples Prepare Samples (Dilute as necessary) samples->plate add_nbd Add NBD-O Working Solution plate->add_nbd incubate Incubate at RT (Protected from light) add_nbd->incubate read Read Fluorescence (λex ≈ 470 nm, λem ≈ 530 nm) incubate->read curve Generate Standard Curve read->curve calculate Calculate Thiol Concentration curve->calculate

Caption: General workflow for in vitro thiol quantification.

Step-by-Step Protocol
  • Plate Setup: Pipette 50 µL of each standard and sample into separate wells of a black, clear-bottom 96-well microplate. Include a blank control containing 50 µL of Assay Buffer.

  • Initiate Reaction: Add 50 µL of the NBD-O working solution to all wells. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The optimal incubation time may need to be determined for specific applications.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the NBD-thioether adduct (e.g., Ex: 470 nm, Em: 530 nm).[6]

Data Analysis
  • Subtract the average fluorescence intensity of the blank from all standard and sample readings.

  • Plot the corrected fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of thiols in the samples by interpolating their fluorescence values on the standard curve.

Application Example: Measuring Glutathione S-Transferase (GST) Activity

A common application for NBD-O derivatives is in the measurement of Glutathione S-Transferase (GST) activity. GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide range of substrates, playing a key role in detoxification.[8] In this assay, an NBD-O derivative serves as the substrate for GST.

dot

GST GST Enzyme Adduct NBD-SG Adduct (Fluorescent) GST->Adduct Catalyzes Conjugation GSH Glutathione (GSH) GSH->Adduct NBD_O NBD-O Substrate (Non-fluorescent) NBD_O->Adduct Signal Fluorescence Signal Adduct->Signal Rate of increase is proportional to GST activity

Caption: Principle of the GST activity assay.

Protocol for GST Activity Assay

This protocol is adapted from commercially available kits and can be optimized for specific research needs.[9][10][11][12]

Reagent Preparation:

  • GST Assay Buffer: 100 mM potassium phosphate, pH 6.5.

  • Reduced Glutathione (GSH) Solution: 10 mM in GST Assay Buffer.

  • NBD-O Substrate Solution: 10 mM in DMSO, diluted to 1 mM in GST Assay Buffer before use.

  • GST Standard: A purified GST enzyme of known activity for generating a standard curve.

Recommended Concentrations for the Assay:

ComponentFinal Concentration in Well
Sample/GST StandardVariable
GSH1 mM
NBD-O Substrate100 µM

Step-by-Step Protocol:

  • Standard Curve: Prepare a serial dilution of the GST standard in GST Assay Buffer.

  • Plate Setup: Add 50 µL of samples or GST standards to a 96-well plate.

  • Reaction Mix: Prepare a master mix containing the GSH and NBD-O substrate solutions. Add 50 µL of this master mix to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the fluorescence kinetically over a period of 10-30 minutes, with readings taken every 30-60 seconds (Ex: 470 nm, Em: 530 nm).

  • Data Analysis: The GST activity is proportional to the rate of increase in fluorescence. Calculate the slope of the linear portion of the kinetic curve for each well. Plot the slopes for the GST standards against their activities to create a standard curve. Determine the GST activity in the samples from this curve.

Assay Validation and Quality Control: Ensuring Trustworthy Data

For robust and reproducible results, it is essential to validate the in vitro assay.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the assay. The LOD is the lowest concentration of the analyte that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[13][14][15][16] These can be determined by analyzing a series of low-concentration samples and calculating the signal-to-noise ratio or using the standard deviation of the blank.[13][14][17]

  • Linearity and Range: The assay should demonstrate a linear relationship between fluorescence and analyte concentration over a defined range. This is assessed from the standard curve.

  • Precision and Accuracy: Precision refers to the reproducibility of the measurements, while accuracy is the closeness of the measured value to the true value. These are determined by replicate measurements of control samples at different concentrations.

  • Selectivity: It is important to consider potential interfering substances in the sample that may react with the NBD-O probe or quench the fluorescence. For example, other nucleophiles besides thiols can potentially react, although the reaction with thiols is generally more rapid and efficient.[5]

Concluding Remarks

7-Nitro-1,2-benzisoxazol-3(2H)-one derivatives are versatile and powerful tools for the in vitro quantification of thiols and the measurement of related enzyme activities. Their fluorogenic "turn-on" mechanism provides a sensitive and direct readout. By following the detailed protocols and considering the principles of assay validation outlined in this guide, researchers can confidently generate high-quality, reproducible data to advance their scientific investigations.

References

  • Clinical and Laboratory Standards Institute. (2004). Protocols for Determination of Limits of Detection and Limits of Quantitation; Approved Guideline (EP17-A). CLSI.
  • 4-Fluoro-7-nitrobenzofurazan - Wikipedia. (n.d.). Retrieved from [Link]

  • Chen, Y., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3573. [Link]

  • PubMed. (2021). Fluorescent Probes for Live Cell Thiol Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Different fluorophores used for construction of thiol detection probes. Retrieved from [Link]

  • Lukinavičius, G., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(19), 7070-7091. [Link]

  • Yang, Y., et al. (2007). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters, 9(26), 5485-5488. [Link]

  • Poole, L. B., & Nelson, K. J. (2001). Novel Application of 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole To Identify Cysteine Sulfenic Acid in the AhpC Component of Alkyl Hydroperoxide Reductase. Biochemistry, 40(48), 14539-14548. [Link]

  • MDPI. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Derivatization Reagent for HPLC NBD-F. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometr. Retrieved from [Link]

  • PubMed. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathways toward the functionalized NBD derivatives NBD1–6. Retrieved from [Link]

  • Labcompliance. (n.d.). How to Determine LOD and LOQ in Analytical Method Validation. Retrieved from [Link]

  • Interchim. (n.d.). Fluoro GST. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2021). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols: design and biological applications. Retrieved from [Link]

  • PubMed. (2002). Fluorometric Microplate Assay to Measure Glutathione S-transferase Activity in Insects and Mites Using Monochlorobimane. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Retrieved from [Link]

  • Chromicent. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]

  • PubMed. (2020). Linking 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) to Triphenylphosphonium Yields Mitochondria-Targeted Protonophore and Antibacterial Agent. Retrieved from [Link]

  • Bitesize Bio. (2022). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Retrieved from [Link]

  • PubMed. (1998). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Retrieved from [Link]

  • ACS Publications. (2023). Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Basic synthetic procedure towards new NBD derivatives NBD1–NBD13. i). Retrieved from [Link]

  • Universidad de Granada. (2022). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Retrieved from [Link]

  • Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

  • PubMed Central. (2012). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]

  • PubMed. (1996). Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. Retrieved from [Link]

  • Nature. (2022). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Retrieved from [Link]

  • PubMed. (2012). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Retrieved from [Link]

Sources

Application

Application Note: Synthesis Pathways for Complex Heterocyclic Compounds Using 7-Nitrobenzisoxazoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Rationale The benzisoxazole scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Rationale

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroleptic, antipsychotic (e.g., risperidone, iloperidone), and anticonvulsant (e.g., zonisamide) agents. Within this class, 7-nitrobenzisoxazoles —encompassing both the 1,2-benzisoxazole and 2,1-benzisoxazole (anthranil) isomers—serve as highly versatile, bifunctional building blocks[1],[2].

The strategic placement of the strongly electron-withdrawing nitro group at the C7 position offers two distinct synthetic advantages:

  • Proximity-Driven Rearrangements: In 2,1-benzisoxazoles, the spatial proximity of the C7 nitro group to the heterocyclic ring enables complex intramolecular oxygen-transfer cascades, allowing for the rapid construction of distinct heterocyclic systems like benzofurazans[1].

  • Chemoselective Functionalization: In 1,2-benzisoxazoles, the nitro group can be chemoselectively reduced to an amine, providing a nucleophilic handle for subsequent coupling reactions (e.g., forming pyrazolyl-benzisoxazoles or N-glucosides) while preserving the delicate N-O bond of the parent pharmacophore[2],[3].

This application note details the mechanistic causality, quantitative data, and validated protocols for leveraging 7-nitrobenzisoxazoles in the synthesis of complex downstream heterocycles.

Mechanistic Pathways & Causality

Pathway A: Phosphite-Mediated Oxygen Transfer (Rearrangement)

The conversion of 3-methyl-7-nitro-2,1-benzisoxazole into 4-acetylbenzofurazan is a classic example of a thermodynamically driven heterocyclic rearrangement[1].

  • Causality of Reagent Choice: Trimethylphosphite ( P(OMe)3​ ) is utilized as a mild, highly oxophilic deoxygenating agent. It selectively attacks the oxygen atom of the C7 nitro group.

  • Mechanism: This attack generates a transient phosphonate-like intermediate. The resulting electronic cascade forces the cleavage of the sensitive N-O bond within the 2,1-benzisoxazole ring. An intramolecular oxygen transfer occurs, followed by re-cyclization to form the highly stable benzofurazan system, simultaneously converting the C3 methyl group into a C4 acetyl group[1],[4].

Pathway B: Chemoselective Reduction and Pyrazole Coupling

The synthesis of multi-target 3-methyl-5-(3-aryl-1H-pyrazol-5-yl)-7-amine-1,2-benzisoxazoles requires the initial reduction of the 7-nitro group[2].

  • Causality of Reagent Choice: Tin (Sn) and concentrated hydrochloric acid (HCl) are selected over catalytic hydrogenation (e.g., Pd/C) or basic reduction methods.

  • Mechanism: The 1,2-benzisoxazole ring is notoriously susceptible to base-catalyzed ring-opening (yielding salicylonitriles). The acidic Sn/HCl system provides a controlled, single-electron transfer reduction of the nitro group to an amine while stabilizing the N-O heterocyclic core[3]. The resulting 7-amino intermediate is then subjected to a Claisen-Schmidt condensation with aromatic aldehydes, followed by cyclization with hydrazine hydrate to yield the pyrazolyl derivative[2].

Mandatory Visualization: Synthetic Pathways

G Start 7-Nitrobenzisoxazole Scaffolds Iso21 3-Methyl-7-nitro- 2,1-benzisoxazole Start->Iso21 Iso12 3-Methyl-5-acetyl-7-nitro- 1,2-benzisoxazole Start->Iso12 ReagentA Trimethylphosphite (Deoxygenation) Iso21->ReagentA ProdA 4-Acetylbenzofurazan (Rearrangement) ReagentA->ProdA ReagentB1 Sn / HCl (Chemoselective Reduction) Iso12->ReagentB1 InterB 7-Amino-1,2-benzisoxazole ReagentB1->InterB ReagentB2 1. Ar-CHO / Piperidine 2. NH2NH2 / KOH InterB->ReagentB2 ProdB Pyrazolyl-1,2-benzisoxazole (Multi-target Scaffold) ReagentB2->ProdB

Divergent synthetic pathways of 7-nitrobenzisoxazoles yielding benzofurazans and pyrazolyl derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylbenzofurazan via Rearrangement[1]

Objective: Execute an intramolecular oxygen transfer to contract/rearrange the heterocyclic core.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen balloon, add 3-methyl-7-nitro-2,1-benzisoxazole (1.0 mmol).

  • Reaction: Add anhydrous trimethylphosphite (5.0 mmol, 5 eq). Note: Trimethylphosphite acts as both the deoxygenating reagent and the primary solvent medium.

  • Heating: Gradually heat the mixture to gentle reflux (approx. 110°C). Maintain reflux for 3–4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2). The starting material spot will disappear, replaced by a lower Rf spot corresponding to the benzofurazan.

  • Workup: Cool the reaction to room temperature. Remove excess trimethylphosphite via vacuum distillation (use a secondary cold trap due to the noxious odor of phosphite derivatives).

  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 4-acetylbenzofurazan.

Protocol 2: Synthesis of Pyrazolyl-1,2-benzisoxazoles[2],[3]

Objective: Chemoselective reduction followed by a multi-step heterocyclic coupling.

Step 2A: Chemoselective Reduction

  • Suspension: Suspend 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole (10 mmol) in a 1:1 mixture of Ethanol and distilled water (30 mL) in a 100 mL flask.

  • Addition of Metal: Add granulated Tin (Sn) (30 mmol) to the suspension.

  • Acidification: Place the flask in an ice bath. Slowly add concentrated HCl (15 mL) dropwise over 20 minutes. Causality: The ice bath prevents thermal runaway, which could lead to unwanted cleavage of the N-O bond.

  • Stirring: Remove the ice bath and stir at room temperature for 12 hours until TLC indicates complete reduction.

  • Neutralization: Carefully basify the mixture to pH 8 using 20% NaOH solution to precipitate tin salts. Filter the suspension through a Celite pad.

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield 3-methyl-5-acetyl-7-amine-1,2-benzisoxazole.

Step 2B & 2C: Chalcone Formation and Cyclization

  • Condensation: Dissolve the 7-amino intermediate (5 mmol) and an appropriate aromatic aldehyde (5 mmol) in ethanol (20 mL). Add 3 drops of piperidine as a base catalyst. Reflux for 6 hours to form the chalcone intermediate.

  • Cyclization: To the same flask, add hydrazine hydrate (10 mmol) and a catalytic amount of alcoholic KOH. Reflux for an additional 8 hours.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the final 3-methyl-5-(3-aryl-1H-pyrazol-5-yl)-7-amine-1,2-benzisoxazole.

Quantitative Data Presentation

The following table summarizes the expected yields, conditions, and reaction times for the pathways described above, providing a benchmark for experimental validation.

Synthetic PathwayStarting ScaffoldKey ReagentsIntermediate FormedFinal ProductTypical Yield (%)Total Reaction Time
A. Rearrangement 3-Methyl-7-nitro-2,1-benzisoxazole P(OMe)3​ (reflux)Phosphonate complex (transient)4-Acetylbenzofurazan60 - 68%3 - 4 hours
B. Reduction 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazoleSn / conc. HClN/A7-Amino-1,2-benzisoxazole75 - 82%12 hours
B. Cyclization 7-Amino-1,2-benzisoxazole1. Ar-CHO 2. NH2​NH2​ Chalcone derivativePyrazolyl-1,2-benzisoxazole55 - 65% (over 2 steps)14 hours

References

  • Boulton, A. J., Fletcher, I. J., & Katritzky, A. R. (1971). Heterocyclic rearrangements. Part XIII. The conversion of a nitro-2,1-benzisoxazole into an acylbenzofurazan, and some unsuccessful rearrangements and oxygen transfer reactions. Journal of the Chemical Society C: Organic.
  • Punatkar, Y. V., Rajendra, K. W., & Ravin, M. J. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences, ISCA.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 7-Nitro-1,2-benzisoxazol-3(2H)-one synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Nitro-1,2-benzisoxazol-3(2H)-one....

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Nitro-1,2-benzisoxazol-3(2H)-one. This valuable heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] However, its synthesis can present challenges, including low yields and the formation of side products.

This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction outcomes. We will delve into the causality behind common issues and provide field-proven solutions grounded in established chemical principles.

Foundational Synthesis Protocol: A Common Route

A prevalent and reliable method for synthesizing benzisoxazolone scaffolds involves the intramolecular cyclization of an O-acyl N-aryl hydroxylamine intermediate.[2] This protocol outlines a typical two-step procedure starting from the commercially available 2-hydroxy-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of 7-Nitro-1,2-benzisoxazol-3(2H)-one

Step 1: Formation of 2-Hydroxy-3-nitrobenzohydroxamic acid

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar), suspend 2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2-3 drops).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes homogeneous. The resulting acid chloride is used directly in the next step.

  • Hydroxylamine Reaction: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in a 1:1 mixture of THF/water at 0 °C.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the hydroxylamine mixture at 0 °C. Stir vigorously for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with 1 M HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxamic acid, which is often carried forward without further purification.

Step 2: Base-Mediated Intramolecular Cyclization

  • Cyclization Setup: Dissolve the crude 2-hydroxy-3-nitrobenzohydroxamic acid from the previous step in anhydrous tetrahydrofuran (THF, 15 mL/g).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir for 4-8 hours. Monitor the formation of the product and disappearance of the starting material by TLC.

  • Isolation and Purification: After cooling to room temperature, filter off the base. Acidify the filtrate with 1 M HCl, which should precipitate the crude product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Nitro-1,2-benzisoxazol-3(2H)-one.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?

This is the most frequent issue. The cause can typically be traced to one of several factors. Our troubleshooting workflow can help diagnose the problem.

G start Low or No Yield Observed tlc Analyze Crude Reaction Mixture by TLC start->tlc sm_present Is Starting Material (SM) Largely Unreacted? tlc->sm_present multiple_spots Are There Multiple New Spots/Streaking? tlc->multiple_spots baseline Is There Only Baseline Material (Polymer)? tlc->baseline incomplete_reagents Root Cause: - Inactive Reagents - Insufficient Temp/Time - Ineffective Base sm_present->incomplete_reagents  Yes side_reactions Root Cause: - Over-reduction (if applicable) - Dimerization/Polymerization - Product Degradation multiple_spots->side_reactions  Yes harsh_conditions Root Cause: - Conditions too harsh (e.g., strong base, high temp) - Leading to decomposition baseline->harsh_conditions  Yes solution1 Solution: 1. Verify reagent quality. 2. Increase reaction time/temp. 3. Screen stronger bases (see Table 1). incomplete_reagents->solution1 solution2 Solution: 1. Lower reaction temperature. 2. Use a milder base. 3. Optimize work-up pH and temp. side_reactions->solution2 solution3 Solution: 1. Significantly reduce temperature. 2. Use a non-nucleophilic base. 3. Re-evaluate solvent choice. harsh_conditions->solution3

Caption: Troubleshooting workflow for low product yield.

In-depth Causality:

  • Incomplete Cyclization: The final ring-closing step is an intramolecular nucleophilic substitution. The efficiency of this step is highly dependent on the base used to deprotonate the hydroxamic acid and the reaction temperature. An insufficiently strong base or low temperature will result in a sluggish reaction.

  • Side Reactions: Competing side reactions are a major cause of yield loss. In similar syntheses, competitive dimerization to form azoxy species or over-reduction of the nitro group (if using reductive methods) can occur.[2][3] The electron-withdrawing nitro group makes the benzisoxazolone ring susceptible to nucleophilic attack and ring-opening, especially under harsh basic conditions.[4]

  • Product Degradation: The product itself, while generally stable, can degrade under excessively high temperatures or prolonged exposure to strong bases. The work-up procedure is critical; acidification should be done carefully to precipitate the product without causing hydrolysis.

Q2: The reaction stalls and never proceeds to completion, even after extended time. Why?

This is a classic sign that the reaction has reached an equilibrium state it cannot overcome or that a reagent has been consumed.

  • Causality: The most likely cause is an inappropriate choice of base. The pKa of the N-H proton in the hydroxamic acid intermediate must be overcome by the base to generate the nucleophile needed for cyclization. If the base is too weak, only a small concentration of the reactive anion is present at any given time.

  • Solution: Switch to a stronger, non-nucleophilic base. While K₂CO₃ is common, organic bases like DBU or a stronger inorganic base like sodium hydride (NaH) can dramatically improve reaction rates and completion. Caution must be exercised with stronger bases to avoid product degradation.

Table 1: Effect of Base on Cyclization Yield
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃THF66 (Reflux)1248
2TriethylamineTHF66 (Reflux)24<10
3DBUTHF66 (Reflux)675
4NaHTHF25 → 60482
Note: Data are representative and may vary based on substrate purity and scale.
Frequently Asked Questions (FAQs)

Q3: How critical is the purity of the starting 2-hydroxy-3-nitrobenzoic acid?

Answer: Extremely critical. Impurities from its synthesis, such as isomeric variants or residual inorganic salts, can interfere with the reaction. Specifically, any impurity that can react with oxalyl chloride or the hydroxylamine will consume your reagents and lower the yield. We strongly recommend verifying the purity of your starting material by ¹H NMR and melting point analysis before beginning the synthesis.

Q4: Can I use a different solvent for the cyclization step?

Answer: Yes, but the choice requires careful consideration. The ideal solvent must fully dissolve the hydroxamic acid intermediate and be stable to the base and temperature used.

  • Aprotic Polar Solvents like THF, Dioxane, and DMF are generally preferred as they solvate the intermediate and do not interfere with the base.

  • Protic Solvents like ethanol should be avoided as they can be deprotonated by stronger bases and can participate in side reactions. The reaction temperature is also dictated by the solvent's boiling point, which directly impacts the reaction rate.

Q5: My purified product shows signs of decomposition after storage. How can I prevent this?

Answer: Benzisoxazolone derivatives, particularly those with electron-withdrawing groups, can be labile.[5][6] Decomposition is often accelerated by light, moisture, and residual acid or base from the purification process.

  • Storage: Store the final product in a desiccator, in an amber vial, under an inert atmosphere (N₂ or Ar), and in a refrigerator or freezer for long-term stability.

  • Purity: Ensure the product is free of acidic or basic impurities. A final wash with a non-polar solvent like hexane before drying can sometimes help remove surface contaminants.

Q6: What is the underlying mechanism of the final cyclization step?

Answer: The cyclization proceeds via an intramolecular SₙAr (Nucleophilic Aromatic Substitution) reaction. The strong electron-withdrawing effect of the nitro group and the carbonyl group of the hydroxamic acid activates the aromatic ring, making the carbon atom bearing the hydroxyl group (C2 position) electrophilic and susceptible to attack.

G cluster_0 Mechanism of Cyclization A 2-Hydroxy-3-nitro- benzohydroxamic acid B Deprotonated Intermediate (Anion) A->B + Base - H⁺ C Tetrahedral Intermediate (Meisenheimer Complex) B->C Intramolecular Nucleophilic Attack D 7-Nitro-1,2-benzisoxazol-3(2H)-one C->D Elimination of H₂O

Caption: Key steps in the base-mediated cyclization mechanism.

References
  • Zhuravlev, F. A., & Sosnovskikh, V. Y. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-89. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

  • Bakulev, V. A., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 860-867. [Link]

  • DeTuri, M., et al. (2019). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 21(22), 9119-9122. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Chemistry Portal. [Link]

  • DeTuri, M., et al. (2019). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • Morozova, M. A., et al. (2015). Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. SciForum. [Link]

  • Manjula, S.N., et al. (2011). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Arabian Journal of Chemistry, 4(1), 65-73. [Link]

Sources

Optimization

Troubleshooting over-nitration side reactions during benzisoxazole preparation

A Guide to Troubleshooting Over-Nitration Side Reactions Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Over-Nitration Side Reactions

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a critical step in the synthesis of benzisoxazoles: the nitration of phenolic precursors. Over-nitration is a common side reaction that can significantly reduce the yield of the desired mono-nitro intermediate and complicate downstream purification.

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you diagnose and resolve issues related to over-nitration, ensuring the integrity and efficiency of your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common over-nitration byproducts I should expect?

A1: When nitrating phenolic precursors such as salicylic acid, salicylonitrile, or o-hydroxyacetophenone, the primary over-nitration products are typically dinitro- and, in some cases, trinitro- derivatives. For example, in the nitration of salicylic acid, you may observe the formation of 3,5-dinitrosalicylic acid.[1] Additionally, ipso-nitration, where the nitro group displaces another substituent (like a carboxyl group), can occur, leading to byproducts such as 2-nitrophenol from salicylic acid.[2][3]

Q2: My reaction is producing a high ratio of dinitro- to mono-nitro product. What is the most likely cause?

A2: Excessively harsh reaction conditions are the most probable cause. This typically involves one or more of the following:

  • High Temperature: Nitration is a highly exothermic reaction. Inadequate temperature control is a primary driver of over-nitration.[4]

  • High Concentration of Sulfuric Acid: The concentration of sulfuric acid is a critical factor. It acts as a catalyst to generate the nitronium ion (NO₂⁺) and as a dehydrating agent.[5][6][7] Higher concentrations increase the rate of nitration and the likelihood of multiple nitrations.

  • Excess Nitrating Agent: Using a large molar excess of nitric acid can drive the reaction towards polynitration.[5]

Q3: How can I monitor the progress of my nitration reaction to prevent over-nitration?

A3: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals (and quenching them appropriately), you can track the consumption of the starting material and the formation of both the desired mono-nitro product and any over-nitrated byproducts. This allows you to stop the reaction at the optimal time.

Q4: Can I still use my batch of mono-nitrated precursor if it's contaminated with dinitro byproducts?

A4: It is highly recommended to purify the mono-nitrated product before proceeding to the cyclization step. Dinitro byproducts can interfere with the cyclization reaction, leading to lower yields and the formation of impurities that are difficult to remove from the final benzisoxazole product. Purification can often be achieved through recrystallization or column chromatography.

In-Depth Troubleshooting Guide

Symptom: High Levels of Dinitro Byproducts Detected by HPLC/GC-MS

If your analytical results show a significant percentage of dinitro compounds, it is a clear indication that your reaction conditions are too forcing. The following guide will help you systematically address this issue.

Causality and Mechanistic Insight:

The nitration of an aromatic ring is an electrophilic aromatic substitution reaction. The first nitro group deactivates the ring towards further electrophilic attack. However, the activating effect of the hydroxyl group on the precursor molecule can still make the mono-nitrated intermediate susceptible to a second nitration under sufficiently harsh conditions. The key is to find a kinetic window where the rate of mono-nitration is significantly faster than the rate of di-nitration.

Troubleshooting Workflow for Over-Nitration

G start High Dinitro Byproducts Detected temp Is Reaction Temperature > 10°C? start->temp hno3 Is Molar Ratio of HNO₃ to Substrate > 1.2? temp->hno3 No sol_temp Action: Lower temperature to 0-5°C using an ice bath. Maintain strict temperature control. temp->sol_temp Yes h2so4 Is H₂SO₄ Concentration > 95%? hno3->h2so4 No sol_hno3 Action: Reduce molar ratio to 1.05-1.1 equivalents. hno3->sol_hno3 Yes addition Is Nitrating Agent Added Too Quickly? h2so4->addition No sol_h2so4 Action: Use lower concentration H₂SO₄ (e.g., 90-95%) or consider alternative nitrating systems. h2so4->sol_h2so4 Yes sol_addition Action: Add nitrating agent dropwise over an extended period (e.g., 1-2 hours). addition->sol_addition Yes end_node Implement Changes & Monitor with HPLC addition->end_node No sol_temp->end_node sol_hno3->end_node sol_h2so4->end_node sol_addition->end_node G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization A Phenolic Precursor (e.g., Salicylonitrile) B Mono-nitro Intermediate A->B HNO₃ / H₂SO₄ (Controlled) C Dinitro Byproduct (Over-nitration) B->C Harsh Conditions (Excess HNO₃, High Temp) D Benzisoxazole Product B->D Base / Heat

Sources

Troubleshooting

Optimizing the aqueous solubility of 7-Nitro-1,2-benzisoxazol-3(2H)-one for biological assays

Technical Support Center: 7-Nitro-1,2-benzisoxazol-3(2H)-one Introduction: Navigating the Solubility Challenges of 7-Nitro-1,2-benzisoxazol-3(2H)-one This technical guide provides a systematic, first-principles approach...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Nitro-1,2-benzisoxazol-3(2H)-one

Introduction: Navigating the Solubility Challenges of 7-Nitro-1,2-benzisoxazol-3(2H)-one

This technical guide provides a systematic, first-principles approach to optimizing the solubility of 7-Nitro-1,2-benzisoxazol-3(2H)-one for in vitro biological screening. As specific solubility data for this compound is not extensively published, the strategies outlined here are based on established physicochemical principles for poorly soluble small molecules and are designed to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: Why is 7-Nitro-1,2-benzisoxazol-3(2H)-one expected to have poor aqueous solubility?

A1: The molecule's low aqueous solubility is primarily due to its chemical structure. The fused aromatic ring system (benzisoxazole) is hydrophobic and rigid. While the nitro and ketone groups add polarity, the overall molecule has a large non-polar surface area, making it difficult for water molecules to form a stable solvation shell. Overcoming the crystal lattice energy of the solid compound further requires significant energy, which is not favorably compensated by interactions with water.

Q2: What is the recommended first-line approach for solubilizing this compound for initial in vitro testing?

A2: The universally accepted starting point for solubilizing poorly soluble compounds for biological assays is to create a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][2] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules.[3][4]

Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?

A3: While cell-line dependent, a final DMSO concentration at or below 0.5% (v/v) is a widely accepted industry standard to minimize solvent-induced cytotoxicity or off-target effects.[5][6] Some sensitive cell lines may even require concentrations as low as 0.1%. It is imperative to perform a solvent tolerance study for your specific cell line to determine the maximum acceptable concentration that does not impact the assay's health or readout.[5]

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What are my options?

A4: This is the most common challenge. When the DMSO stock is diluted, the compound is transferred to a predominantly aqueous environment where its solubility is much lower, causing it to crash out. Your primary options, which are detailed in the troubleshooting guide below, are:

  • Reduce the final compound concentration.

  • Perform a solvent tolerance assay to see if a slightly higher DMSO percentage is permissible.

  • Modify the pH of the assay buffer.

  • Employ advanced formulation strategies using solubilizing excipients like cyclodextrins or surfactants.[7][8][9]

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section addresses specific problems you may encounter and provides a logical, step-by-step framework for their resolution.

Issue 1: Compound Precipitates in Aqueous Buffer Immediately Upon Dilution
  • Symptoms: Visible cloudiness, turbidity, or formation of crystalline particles in the assay wells. Inconsistent or non-reproducible results.

  • Causality: You have exceeded the thermodynamic solubility limit of 7-Nitro-1,2-benzisoxazol-3(2H)-one in the final assay medium. The initial solution in DMSO is a stable state, but upon dilution into buffer, the system becomes a supersaturated and unstable state, leading to rapid precipitation.

The following diagram outlines a decision-making process for addressing solubility issues.

G start Start: Prepare 10-50 mM Stock in 100% Anhydrous DMSO dilute Dilute to Final Conc. in Aqueous Assay Buffer start->dilute check_precip Precipitation Observed? dilute->check_precip success Success! Proceed with Assay check_precip->success No lower_conc Can Final Compound Concentration be Lowered? check_precip->lower_conc Yes yes_lower Lower Concentration and Re-test lower_conc->yes_lower Yes no_lower Proceed to Advanced Solubilization Methods lower_conc->no_lower No yes_lower->dilute solvent_tolerance 1. Perform Solvent Tolerance Assay no_lower->solvent_tolerance ph_mod 2. Attempt pH Modification solvent_tolerance->ph_mod excipients 3. Screen Solubilizing Excipients (e.g., Cyclodextrins) ph_mod->excipients excipients->dilute Apply Best Method

Sources

Optimization

Preventing isoxazole ring cleavage during the catalytic reduction of 7-nitrobenzisoxazoles

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. The reduction of a nitro group on a benzisoxazole core is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. The reduction of a nitro group on a benzisoxazole core is notoriously challenging. The N-O bond is highly labile and prone to hydrogenolysis, often leading to unwanted ring cleavage.

This guide provides field-proven, chemoselective strategies to reduce 7-nitrobenzisoxazoles to their corresponding amines while preserving the structural integrity of the isoxazole ring.

Diagnostic Workflow

Use the following logical relationship diagram to determine the optimal reduction strategy based on your specific substrate constraints.

Workflow Start 7-Nitrobenzisoxazole Reduction Q1 Are other reducible groups present? Start->Q1 Warning Avoid Standard Pd/C (Causes N-O Cleavage) Start->Warning TransHyd Transfer Hydrogenation (Hydrazine Glyoxylate / Zn) Q1->TransHyd Yes Q2 Is catalytic H2 strictly required? Q1->Q2 No Lindlar Poisoned Catalyst (Lindlar: Pd/CaCO3/Pb) Q2->Lindlar Yes SnCl2 Mild Chemical Reduction (SnCl2 / EtOH) Q2->SnCl2 No

Decision matrix for selecting a chemoselective reduction strategy for 7-nitrobenzisoxazoles.

Troubleshooting & FAQs

Q1: Every time I use Pd/C and H₂ to reduce my 7-nitrobenzisoxazole, I get a complex mixture. LC-MS indicates mass +2 Da and +18 Da. What is happening? Causality & Explanation: You are observing over-reduction and isoxazole ring cleavage. The benzisoxazole ring is planar and highly aromatic. On a highly active, unpoisoned heterogeneous catalyst like Palladium on Carbon (Pd/C), the entire flat molecule coordinates tightly to the multi-atom metal surface. The N-O bond in the isoxazole ring is relatively weak and highly polarized, making it susceptible to oxidative addition by the transition metal. This leads to rapid hydrogenolysis (cleavage of the N-O bond), yielding a substituted salicylamidine or phenol/imine derivative[1]. Solution: Immediately discontinue the use of standard Pd/C or Pt/C. Transition to a chemoselective reduction method that either relies on steric exclusion (e.g., Lindlar catalyst) or a completely different electronic mechanism (e.g., Single-Electron Transfer via SnCl₂)[1],[2].

Q2: I need to use catalytic hydrogenation due to scale-up and waste constraints, but I must avoid N-O cleavage. What catalyst should I use? Causality & Explanation: To prevent the planar benzisoxazole ring from coordinating to the catalyst, you must use a "poisoned" catalyst. The Lindlar catalyst (Palladium supported on calcium carbonate, poisoned with lead) is ideal for this. The lead selectively deactivates the large, flat multi-atom active sites on the palladium surface. Because the benzisoxazole core can no longer lay flat on the metal, the N-O bond is protected from cleavage. However, the sterically protruding 7-nitro group can still access the remaining small active sites, allowing the reduction to proceed chemoselectively[1]. Solution: Use 5% Lindlar catalyst under a balloon of H₂. Monitor hydrogen uptake strictly to prevent background over-reduction.

Q3: My substrate has multiple reducible functional groups (e.g., halogens, esters) alongside the 7-nitro group. How do I achieve chemoselectivity without using heavy metals like Tin or Lead? Causality & Explanation: When halogens or other easily reduced groups are present, even poisoned hydrogenation can lead to unwanted dehalogenation. In these cases, Catalytic Transfer Hydrogenation (CTH) using a highly controlled hydrogen donor is required. Hydrazine glyoxylate, when used with zinc or magnesium powder, provides a mild, controlled release of active hydrogen equivalents. This system selectively reduces the highly electrophilic nitro group through nitroso and hydroxylamine intermediates without generating the harsh conditions required to cleave the N-O sigma bond or carbon-halogen bonds. Solution: Employ the Hydrazine Glyoxylate/Zinc transfer hydrogenation protocol. It operates at room temperature and preserves both the isoxazole ring and other sensitive moieties.

Quantitative Comparison of Reduction Strategies

Reduction MethodCatalyst / ReagentMechanism of SelectivityTypical YieldIsoxazole Ring Cleavage
Standard Hydrogenation Pd/C or Pt/C, H₂Unrestricted surface coordination< 15%> 80% (Severe)
Poisoned Hydrogenation Lindlar (Pd/CaCO₃/Pb), H₂Steric exclusion of planar ring80 - 85%< 5%
Chemical Reduction SnCl₂, EtOHSingle-Electron Transfer (SET)85 - 95%< 2%
Transfer Hydrogenation Hydrazine Glyoxylate, ZnControlled H-donor release80 - 90%< 2%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in visual or chemical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Mild Chemical Reduction using Tin(II) Chloride (SnCl₂)

Best for: Small to medium scale synthesis where heavy metal waste can be managed.

  • Preparation: Dissolve 1.0 eq of the 7-nitrobenzisoxazole derivative in anhydrous ethanol (0.2 M concentration).

  • Reagent Addition: Add 5.0 eq of anhydrous Tin(II) chloride (SnCl₂) in a single portion. (Causality: An excess is required as Sn(II) is oxidized to Sn(IV), providing the necessary electrons for the SET reduction of the nitro group[1],[2].)

  • Reaction: Stir the mixture at 70 °C.

    • Self-Validation Checkpoint: Monitor via TLC. The starting material (typically a yellow/orange suspension) will consume, and the solution will pale to a clear or light-yellow solution as the amine forms. The reaction is usually complete within 2-4 hours.

  • Quench & pH Adjustment (Critical): Cool to room temperature and pour into crushed ice. Slowly add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous phase reaches exactly pH 9 .

    • Self-Validation Checkpoint: A thick white precipitate of tin salts (Sn(OH)₄) will form. If the pH is too low, tin salts will remain soluble and extract into the organic phase, causing severe emulsions and product contamination[1].

  • Extraction: Filter the basic suspension through a pad of Celite to remove the tin salts. Extract the filtrate with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield the 7-aminobenzisoxazole.

Protocol B: Poisoned Catalytic Hydrogenation (Lindlar Catalyst)

Best for: Scale-up applications and substrates lacking other reducible groups.

  • Preparation: Dissolve 1.0 eq of the 7-nitrobenzisoxazole in methanol or ethyl acetate (0.1 M).

  • Catalyst Addition: Add 10% w/w of Lindlar catalyst (5% Pd/CaCO₃, Pb poisoned). (Causality: The lead poisoning prevents the planar ring from binding, protecting the N-O bond[1].)

  • Purge: Evacuate the flask and backfill with inert gas (N₂) three times, then evacuate and backfill with H₂ gas from a balloon or burette.

  • Reaction: Stir vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the volumetric uptake of H₂. Stop the reaction immediately when exactly 3.0 equivalents of H₂ have been consumed to prevent any slow background ring cleavage.

  • Workup: Purge the flask thoroughly with N₂. Filter the mixture through a tightly packed Celite pad to remove the catalyst. Evaporate the solvent in vacuo.

Protocol C: Transfer Hydrogenation with Hydrazine Glyoxylate/Zn

Best for: Highly complex substrates with multiple reducible functional groups (e.g., halogens, alkenes).

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the 7-nitrobenzisoxazole in methanol (0.2 M).

  • Reagent Addition: Add 3.0 eq of hydrazine glyoxylate, followed by 4.0 eq of activated Zinc powder. (Causality: Zinc acts as the electron mediator for the decomposition of hydrazine glyoxylate, generating the reducing species in situ without requiring high pressures.)

  • Reaction: Stir at room temperature.

    • Self-Validation Checkpoint: Mild effervescence (N₂ gas evolution) will be observed. The reaction is complete when effervescence ceases (typically 1-2 hours). Confirm complete conversion by TLC.

  • Workup: Filter the mixture through Celite to remove the zinc dust. Wash the pad with methanol. Concentrate the filtrate, partition between water and dichloromethane, extract the organic layer, dry over Na₂SO₄, and concentrate.

References

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. Available at:[Link]

  • A new reagent for selective reduction of nitro group. NIScPR. Available at:[Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Solvent Purification for CAS 60357-78-0

Welcome to the Technical Support Center for CAS 60357-78-0 (7-Nitro-1,2-benzisoxazol-3(2H)-one) . This guide is engineered for researchers and drug development professionals handling this specialized heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 60357-78-0 (7-Nitro-1,2-benzisoxazol-3(2H)-one) . This guide is engineered for researchers and drug development professionals handling this specialized heterocyclic building block.

Causality & Physicochemical Profiling

CAS 60357-78-0 is a critical intermediate often utilized in the synthesis of complex neuroleptic agents and functionalized heterocycles[1]. The molecule features an electron-withdrawing nitro group at the 7-position. Mechanistically, this nitro group significantly increases the acidity of the N-H proton and renders the N-O bond of the isoxazolone core highly sensitive to nucleophilic cleavage.

Consequently, successful recrystallization is not merely a physical separation—it is a chemical preservation task. The presence of trace water, alcohols, or basic impurities during thermal cycles can trigger irreversible ring-opening degradation[2].

Solvent Matrix & Quantitative Data

To prevent degradation, solvents must be strictly curated based on their dielectric constants, boiling points, and chemical inertness toward the benzisoxazole core.

Table 1: Solvent Selection Matrix for CAS 60357-78-0

SolventRoleDielectric Constant (ε)Boiling PointSuitability & Causality
Ethyl Acetate (EtOAc) Primary Solvent6.0277°CExcellent solubility at boiling point; requires rigorous drying to prevent hydrolysis.
Hexanes Anti-solvent1.8968°CInduces crystallization; fully miscible with EtOAc, inert to the benzisoxazole core[3].
Dichloromethane (DCM) Extraction9.1040°CIdeal for crude extraction post-synthesis, but boiling point is too low for effective thermal recrystallization.
Methanol (MeOH) Primary Solvent32.7065°CHigh Risk: Protic nature can cause nucleophilic ring-opening upon extended heating.
Step-by-Step Experimental Methodologies
Protocol A: Self-Validating Purification of Ethyl Acetate

Objective: Remove trace acetic acid and water from commercial EtOAc to prevent acid-catalyzed or hydrolytic degradation of the benzisoxazole core.

  • Neutralization: Transfer 1 L of commercial EtOAc to a separatory funnel. Add 100 mL of 5% aqueous Na₂CO₃. Shake vigorously and vent frequently to neutralize trace acetic acid.

  • Phase Separation: Allow layers to separate. Discard the lower aqueous layer.

  • Washing: Wash the organic layer with 100 mL of saturated aqueous NaCl (brine) to pull out bulk water.

  • Pre-drying: Transfer the EtOAc to an Erlenmeyer flask. Add 50 g of anhydrous CaCl₂. Swirl and let stand for 24 hours.

  • Distillation: Decant the EtOAc into a dry round-bottom flask. Add 10 g of P₂O₅. Distill under a dry Nitrogen atmosphere, discarding the first 5% of the distillate.

  • Self-Validation Check: Perform a Karl Fischer titration on the distillate. The protocol is validated and safe for use if the water content is < 50 ppm.

Protocol B: Dual-Solvent Recrystallization (EtOAc/Hexanes)

Objective: Maximize recovery yield while maintaining the structural integrity of CAS 60357-78-0[3].

  • Dissolution: Place the crude 7-Nitro-1,2-benzisoxazol-3(2H)-one in a dry round-bottom flask equipped with a reflux condenser.

  • Primary Solvent Addition: Add a minimum volume of boiling, purified EtOAc (from Protocol A) until the solid just dissolves. Crucial: Do not exceed 15 minutes of heating to avoid thermal degradation.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric impurities.

  • Anti-Solvent Addition: Return the filtrate to a gentle boil. Add hot hexanes dropwise until the solution becomes faintly cloudy (indicating the saturation point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution just clears. Remove from heat immediately.

  • Cooling Gradient: Allow the flask to cool undisturbed to room temperature over 2 hours. This slow gradient excludes lattice impurities.

  • Crystallization: Transfer the flask to an ice bath (4°C) for 1 hour to drive the equilibrium toward complete crystallization.

  • Isolation: Vacuum filter the crystals. Wash the filter cake with 10 mL of ice-cold hexanes.

  • Self-Validation Check: Dry the crystals under high vacuum (0.1 mbar) at 40°C for 12 hours. Validate purity via HPLC (UV detection at 254 nm) and confirm the melting point.

Mechanistic Workflows

Recrystallization Start Crude CAS 60357-78-0 Solvent Select Solvent System (EtOAc/Hexanes) Start->Solvent Dissolve Heat to near boiling Add minimum EtOAc Solvent->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling to RT then to 4°C Filter->Cool OilOut Oiling Out Detected? Cool->OilOut Crystallize Crystal Formation Isolate Vacuum Filtration & Wash (Cold Hexanes) Crystallize->Isolate OilOut->Crystallize No Seed Reheat & Add Seed Crystals OilOut->Seed Yes Seed->Cool

Workflow for the recrystallization of CAS 60357-78-0 to prevent oiling out.

Degradation Intact Intact Benzisoxazolone (CAS 60357-78-0) HeatBase Heat + Protic/Basic Impurities (H2O/OH-) Intact->HeatBase RingOpen N-O Bond Cleavage (Ring Opening) HeatBase->RingOpen Degradant Salicylamide Derivative (Degradation Product) RingOpen->Degradant

Base-catalyzed thermal degradation pathway of the 1,2-benzisoxazol-3(2H)-one core.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid melt) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A1: Oiling out occurs when the temperature at which the solute saturates the solvent is higher than the melting point of the solute, or when a high concentration of impurities depresses the melting point. For CAS 60357-78-0, this often happens if the EtOAc/Hexane ratio is too heavily skewed toward Hexane at high temperatures. Troubleshooting Step: Reheat the mixture until it forms a homogenous solution. Add 5-10% more EtOAc to increase solubility, then cool much more slowly. Introducing a seed crystal at the exact cloud point provides a nucleation site, bypassing the liquid-liquid phase separation entirely.

Q2: I observe a color change from pale yellow to dark orange/red during recrystallization. Is the product degrading? A2: Yes. The 1,2-benzisoxazol-3(2H)-one core is highly sensitive to nucleophilic attack. The electron-withdrawing nitro group at the 7-position exacerbates this sensitivity. If your solvent contains trace moisture or basic impurities, heating triggers N-O bond cleavage, leading to substituted salicylamide degradation products[2]. Troubleshooting Step: Immediately halt the process. Ensure you are using strictly anhydrous, acid-free solvents (refer to Protocol A). Do not subject the compound to prolonged boiling; dissolve and filter as rapidly as possible.

Q3: Can I use methanol or ethanol instead of ethyl acetate for the primary solvent? A3: While short-chain alcohols offer excellent solubility profiles, they are highly protic. Extended heating in methanol or ethanol—especially if trace base is present from previous synthetic steps—risks nucleophilic opening of the benzisoxazole ring. If an alcohol must be used, ensure it is absolute (anhydrous) and limit the heating duration to under 10 minutes.

Q4: My recovery yield is exceptionally low (<40%). How can I optimize the precipitation? A4: A low yield usually indicates that the primary solvent volume is too high, or the cooling temperature is insufficient. Troubleshooting Step: Distill off 30-50% of the solvent mixture under reduced pressure. Re-establish the cloud point with hexanes, and ensure the final cooling step is performed at -20°C (freezer) rather than 4°C, as the nitro-aromatic system retains moderate solubility even at standard ice-bath temperatures.

Sources

Optimization

Technical Support Center: Minimizing Toxic Byproducts in the Scale-up Synthesis of 7-Nitrobenzisoxazole

Introduction 7-Nitrobenzisoxazole, also known as 7-nitro-2,1-benzisoxazole, is a crucial heterocyclic building block in medicinal chemistry, notably in the development of novel therapeutic agents. Its synthesis, however,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Nitrobenzisoxazole, also known as 7-nitro-2,1-benzisoxazole, is a crucial heterocyclic building block in medicinal chemistry, notably in the development of novel therapeutic agents. Its synthesis, however, particularly during scale-up, presents significant challenges related to the formation of toxic and potentially mutagenic byproducts.[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the mechanistic origins of common toxic byproducts, offer detailed troubleshooting protocols, and present preventative strategies to ensure the safe and efficient large-scale synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 7-nitrobenzisoxazole and which is most prone to byproduct formation?

A1: The most common synthetic routes involve the cyclization of ortho-substituted nitroaromatics. A prevalent method is the reductive cyclization of an o-nitrophenyl precursor.[3][4][5] Another approach involves nucleophilic aromatic substitution reactions. Routes like the von Richter reaction, while historically significant for other substitutions, are known for low yields and numerous side products, making them less ideal for clean, large-scale synthesis.[6][7] The reductive cyclization pathway, while often efficient, can be prone to incomplete reduction or side reactions if not carefully controlled, leading to toxic intermediates.

Q2: What are the most common and concerning toxic byproducts in this synthesis?

A2: Key byproducts of concern include:

  • Partially Reduced Intermediates: Nitroso and hydroxylamine species can form if the reduction of the nitro group is incomplete.[8] These are often more toxic and reactive than the parent nitro-compound.[9]

  • Azoxy and Azo Compounds: Dimerization of partially reduced intermediates can lead to the formation of azoxy and azo species, which are common impurities in nitro group reductions.[10]

  • Unreacted Starting Materials: Residual starting materials, especially halogenated nitroaromatics, can be toxic and complicate purification.

  • Ring-Opened Species: Under harsh conditions, the isoxazole ring can be susceptible to cleavage, leading to a variety of degradation products.

Q3: Why do byproduct profiles often worsen during scale-up?

A3: Scale-up introduces challenges in maintaining homogeneity. Issues with heat and mass transfer become more pronounced in larger reactors. This can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions that are negligible at the bench scale.[11] Inefficient mixing can also lead to incomplete reactions and the accumulation of hazardous intermediates.[11]

Q4: Are there any specific safety hazards associated with the reagents used?

A4: Yes, some synthetic routes may employ sodium azide, which can generate highly toxic and explosive hydrazoic acid (HN3), especially in the presence of protic solvents or acids.[12][13] Extreme caution and specialized protocols are necessary when handling azides at scale.[14][15][16]

Troubleshooting Guide: Byproduct Formation

This section addresses specific problems encountered during the synthesis of 7-nitrobenzisoxazole, focusing on the identification and mitigation of toxic byproducts.

Problem 1: Presence of Nitroso or Azoxy Impurities Detected by LC-MS
  • Potential Cause A: Incomplete Reductive Cyclization

    • Causality: The reducing agent was consumed before the reaction went to completion, or the reaction time was insufficient. This is common when using metal-based reductions (e.g., SnCl2, Fe/HCl) where the metal surface can passivate.

    • Recommended Solution:

      • Monitor Reaction Closely: Use in-process controls (TLC, HPLC, or LC-MS) to track the disappearance of starting material and intermediates.[17]

      • Staged Addition of Reducing Agent: On a larger scale, add the reducing agent in portions to maintain a consistent reductive environment.

      • Optimize Stoichiometry: Ensure a sufficient excess of the reducing agent is used, accounting for potential deactivation.

  • Potential Cause B: Non-Optimal Reaction Temperature

    • Causality: The reaction temperature may be too low, slowing down the final reduction and cyclization steps relative to the initial reduction to the nitroso intermediate.

    • Recommended Solution:

      • Controlled Heating: Gradually increase the reaction temperature by 5-10 °C and monitor the effect on the impurity profile.[11]

      • Ensure Homogeneous Heating: For large vessels, ensure proper agitation and use a jacketed reactor to maintain a uniform temperature and avoid localized overheating.[11]

Problem 2: Significant Amounts of Starting Material Remain
  • Potential Cause A: Poor Solubility of Starting Material

    • Causality: At larger scales, the starting material may not be fully dissolved, leading to a heterogeneous reaction mixture and incomplete conversion.

    • Recommended Solution:

      • Solvent System Optimization: Screen alternative solvents or solvent mixtures to improve solubility.

      • Phase-Transfer Catalyst: If dealing with a biphasic system, consider the use of a phase-transfer catalyst to facilitate the reaction.

  • Potential Cause B: Catalyst Deactivation (for catalytic reductions)

    • Causality: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent, or it may have been physically lost due to inefficient stirring.

    • Recommended Solution:

      • Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity.

      • Catalyst Loading: Experiment with increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Stirring Efficiency: Verify that the stirring is adequate to keep the catalyst suspended.

In-Depth Protocols & Methodologies

Protocol 1: Optimized Reductive Cyclization of 2-Chloro-3-nitropyridine Analogues

This protocol is a generalized example and should be optimized for the specific substrate.

  • Reactor Setup: Charge a jacketed glass reactor with the o-nitroaryl precursor and a suitable solvent (e.g., ethanol or acetic acid).

  • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon).

  • Reagent Addition:

    • If using a metal reducing agent (e.g., SnCl2·2H2O), dissolve it in a suitable solvent and add it dropwise to the stirred reaction mixture.

    • Control the addition rate to maintain the internal temperature within a pre-determined range (e.g., 50-60 °C).[11]

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture every hour and analyze by HPLC to monitor the consumption of starting material and the formation of the product and any byproducts.[18][19]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral.

    • Filter off any solids and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Impurity Profiling
  • Technique: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)[17][20]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection:

    • UV detector set at a wavelength relevant to the chromophores of the product and expected byproducts.

    • Mass spectrometer in both positive and negative ion modes to identify the molecular weights of impurities.

  • Quantification: Use a reference standard of 7-nitrobenzisoxazole to create a calibration curve for quantifying the main product. Impurities can be estimated as a percentage of the total peak area.

Data & Visualization

Table 1: Common Byproducts and Their Characteristics
Byproduct NameTypical Molecular Weight ( g/mol )Potential Health HazardCommon Analytical Signature (MS)
7-Nitrosobenzisoxazole150.11Potentially mutagenic[8][M+H]+ at m/z 151
7-Hydroxyaminobenzisoxazole152.12Toxic, unstable[9][M+H]+ at m/z 153
Azoxy-bis(benzisoxazole)296.22Suspected carcinogen[M+H]+ at m/z 297
Azo-bis(benzisoxazole)280.22Potential for toxicity[M+H]+ at m/z 281
Diagrams

Diagram 1: Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting Start High Level of Byproducts Detected Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Temp Sub-optimal Temperature? Check_Reaction->Check_Temp No Sol_Time Increase Reaction Time / Staged Reagent Addition Check_Reaction->Sol_Time Yes Check_Purity Reagent Purity Issue? Check_Temp->Check_Purity No Sol_Temp Optimize Temperature (e.g., increase by 5-10 °C) Check_Temp->Sol_Temp Yes Sol_Purity Use High-Purity Reagents & Solvents Check_Purity->Sol_Purity Yes End Byproducts Minimized Check_Purity->End No Sol_Time->End Sol_Temp->End Sol_Purity->End

Caption: Troubleshooting logic for addressing byproduct formation.

Diagram 2: Reaction Pathway - Desired vs. Undesired

Reaction_Pathway cluster_desired Desired Pathway cluster_undesired Undesired Byproduct Formation A o-Nitroaryl Precursor B Hydroxylamine Intermediate A->B Controlled Reduction D Nitroso Intermediate A->D Incomplete Reduction C 7-Nitrobenzisoxazole (Product) B->C Cyclization E Azoxy/Azo Dimer D->E Dimerization

Caption: Desired reaction pathway versus byproduct formation.

References

  • Von Richter reaction - Grokipedia. (n.d.).
  • Von Richter reaction - Wikipedia. (n.d.).
  • Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate | Request PDF - ResearchGate. (2026, February 15).
  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements - Dalal Institute. (n.d.).
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.).
  • Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology - Beilstein Journals. (2019, October 30).
  • BSc Chemistry. (n.d.).
  • The von Richter Reaction: A Case History - MSU Denver Sites. (2020).
  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines | Organic Letters - ACS Publications. (2007, July 24).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. (2022, March 22).
  • The synthesis of 2,1-benzisoxazole derivatives 7a–c - ResearchGate. (n.d.).
  • Azides - University of Victoria. (2022, May 18).
  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines - Organic Chemistry Portal. (n.d.).
  • analytical methods. (n.d.).
  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).
  • Iodine-Catalyzed Cyclization of o-Nitrothiophenols with Cyclohexanones to Phenothiazines | The Journal of Organic Chemistry - ACS Publications. (2024, May 21).
  • QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC. (n.d.).
  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. (2024, December 3).
  • In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds | Request PDF - ResearchGate. (n.d.).
  • Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines - PubMed. (2007, August 16).
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • Analytical Methods. (n.d.).
  • Cyclization reactions involving a −OH or −NHR group already present in the molecule. (n.d.).
  • Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid - Benchchem. (n.d.).
  • Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. (2019, July 20).
  • Sensitive Method for the Identification of Potential Sensitizing Impurities in Reaction Mixtures by Fluorescent Nitrobenzoxadiazole-Labeled Glutathione - PubMed. (2020, December 21).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. (n.d.).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (2024, November 5).
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. (n.d.).
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (2021, January 15).
  • (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (n.d.).
  • (PDF) Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate. (2025, May 14).
  • (PDF) Review of synthesis process of nitrobenzimidazole derivatives - ResearchGate. (2023, December 26).

Sources

Reference Data & Comparative Studies

Validation

7-Nitro-1,2-benzisoxazol-3(2H)-one vs 6-nitro-1,2-benzisoxazol-3(2H)-one reactivity comparison

An in-depth technical analysis for researchers and drug development professionals evaluating benzisoxazole derivatives for acyl transfer workflows, cleavable linkers, and kinetic probes. Strategic Overview In advanced or...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating benzisoxazole derivatives for acyl transfer workflows, cleavable linkers, and kinetic probes.

Strategic Overview

In advanced organic synthesis and chemical biology, the 1,2-benzisoxazol-3(2H)-one scaffold is highly valued for its tunable reactivity. Depending on the substitution pattern, this heterocycle can act either as a highly stable leaving group for active ester synthesis or as a hyper-reactive substrate prone to rapid ring-opening.

When comparing 6-nitro-1,2-benzisoxazol-3(2H)-one and 7-nitro-1,2-benzisoxazol-3(2H)-one , the mere positional shift of the nitro group fundamentally rewrites the molecule's electronic landscape. This guide deconstructs the mechanistic causality behind their divergent reactivities and provides self-validating experimental protocols to harness these properties in your workflows.

Mechanistic Causality: The "Why" Behind the Reactivity

The reactivity of 1,2-benzisoxazol-3(2H)-ones is governed by a competition between nucleophilic attack at the C3 carbonyl and the intrinsic stability of the O1-N2 bond.

1. 6-Nitro-1,2-benzisoxazol-3(2H)-one (The Electrophile) In the 6-nitro isomer, the electron-withdrawing nitro group is positioned para to the C3a bridgehead carbon. This alignment allows for extended resonance withdrawal directly from the C3 carbonyl, maximizing its electrophilicity. Furthermore, this conjugation stabilizes the conjugate base formed upon deprotonation of the N-H group, lowering its pKa. Crucially, because the 6-nitro group is meta to the C7a ring oxygen, it provides zero resonance stabilization to the phenoxide that would form if the ring were to open. Consequently, the O-N bond remains intact under mild conditions, making this isomer an excellent, stable leaving group for acyl transfer reactions.

2. 7-Nitro-1,2-benzisoxazol-3(2H)-one (The Cleavable Substrate) In the 7-nitro isomer, the nitro group is ortho to the C7a ring oxygen and meta to the C3a carbon. While it exerts a moderate inductive pull on the carbonyl, its dominant chemical feature is the profound resonance stabilization it offers to the oxygen atom upon O-N bond cleavage. By stabilizing the resulting phenoxide intermediate, the 7-nitro group drastically lowers the activation energy for base-catalyzed or nucleophile-induced ring opening[1][2]. This makes the 7-nitro isomer highly unstable as an active ester but exceptionally useful as a triggerable cleavable linker or a kinetic probe for hydrolytic enzymes.

ElectronicEffects cluster_6nitro 6-Nitro Isomer Reactivity cluster_7nitro 7-Nitro Isomer Reactivity N6 Nitro at C6 (Para to Carbonyl) E6 Resonance Withdrawal from C=O N6->E6 R6 High Carbonyl Electrophilicity Stable O-N Bond E6->R6 N7 Nitro at C7 (Ortho to Ring Oxygen) E7 Resonance Stabilization of Phenoxide N7->E7 R7 Rapid O-N Bond Cleavage (Ring Opening) E7->R7

Fig 1. Electronic influence of nitro positioning on 1,2-benzisoxazol-3(2H)-one reactivity pathways.

Comparative Data Summary

The table below summarizes the quantitative and qualitative differences driven by the regiochemistry of the nitro substituent.

Property6-Nitro-1,2-benzisoxazol-3(2H)-one7-Nitro-1,2-benzisoxazol-3(2H)-oneMechanistic Driver
Electronic Position Para to C3a (Carbonyl bridgehead)Ortho to C7a (Ring Oxygen)Regiochemistry of the nitro group
N-H Acidity (pKa) Lower (More acidic)Higher (Less acidic)Resonance stabilization of N-anion by 6-NO₂
Carbonyl Electrophilicity HighModerateConjugation pathway to C=O
O-N Bond Stability High (Stable to mild base)Low (Rapid cleavage)Phenoxide leaving group stabilization by 7-NO₂
Primary Application Active ester leaving groupCleavable linker / Kinetic probeBalance of stability vs. reactivity

Self-Validating Experimental Protocols

To confidently deploy these reagents, their reactivity profiles must be empirically validated. The following protocols are designed as self-validating systems; every step includes a rationale to ensure data integrity.

Protocol 1: Spectrophotometric Determination of Ring-Opening Kinetics

Purpose: To quantify the rate of O-N bond cleavage by monitoring the formation of the highly conjugated nitro-phenoxide product (salicylamide derivative).

Causality & Rationale: Why anhydrous DMSO? 1,2-benzisoxazol-3(2H)-ones, particularly the 7-nitro isomer, are highly susceptible to solvolysis. Any trace water in the stock solution will initiate premature hydrolysis, skewing the t0​ baseline[1]. Why track the isosbestic point? In UV-Vis kinetics, an isosbestic point proves that the starting material is converting directly into the phenoxide product without the buildup of long-lived, complex intermediates, validating the pseudo-first-order assumption.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of both the 6-nitro and 7-nitro isomers in anhydrous, amine-free DMSO.

  • Buffer Equilibration: Pre-warm 50 mM Tris-HCl buffer (pH 8.5) to 25.0 ± 0.1 °C in a thermostated quartz UV-Vis cuvette.

  • Initiation: Inject 10 µL of the stock solution into 990 µL of the buffer (final concentration: 100 µM). Invert rapidly to mix.

  • Data Acquisition: Monitor the absorbance at the predetermined λmax​ for the respective phenoxide products (typically 400–430 nm) every 2 seconds for 10 minutes.

  • Validation Check: Overlay the acquired spectra. Verify the presence of a clean isosbestic point.

  • Analysis: Fit the absorbance-time data to a pseudo-first-order kinetic model ( At​=A∞​−(A∞​−A0​)e−kobs​t ). Expected Result: The 7-nitro isomer will exhibit a kobs​ orders of magnitude higher than the 6-nitro isomer due to the ortho-stabilized phenoxide leaving group.

KineticWorkflow Step1 1. Prepare 10 mM Stock (Anhydrous DMSO) Step2 2. Dilute to 100 µM (pH 8.5 Buffer, 25°C) Step1->Step2 Step3 3. Initiate Reaction (Add Nucleophile/Base) Step2->Step3 Step4 4. Monitor UV-Vis (Track Isosbestic Point) Step3->Step4 Step5 5. Calculate k_obs (Pseudo-first-order fit) Step4->Step5

Fig 2. Self-validating UV-Vis kinetic assay workflow for measuring O-N bond cleavage rates.
Protocol 2: Acyl Transfer Efficiency Assay (Active Ester Formation)

Purpose: To evaluate the 6-nitro isomer's superior performance as a stable acylating agent compared to the 7-nitro isomer.

Step-by-Step Methodology:

  • Activation: React a standard carboxylic acid (e.g., phenylacetic acid, 1.0 eq) with the chosen benzisoxazol-3(2H)-one isomer (1.05 eq) and N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) in anhydrous DMF at 0 °C for 30 minutes.

  • Coupling: Add a primary amine (e.g., benzylamine, 1.2 eq) to the reaction mixture.

  • Monitoring: Track the disappearance of the active ester and the formation of the amide bond via HPLC (UV detection at 254 nm). Expected Result: The 6-nitro isomer will cleanly yield the desired amide. The 7-nitro variant will show significant background degradation (hydrolytic/aminolytic ring opening) competing with the desired amidation, proving its unsuitability for stable active ester generation.

Conclusion & Application Guide

The choice between these two isomers is dictated entirely by the desired fate of the O-N bond. If your workflow requires a stable electrophile for peptide coupling or acyl transfer, the 6-nitro isomer is the definitive choice due to its lack of phenoxide resonance stabilization. Conversely, if your design relies on a rapidly cleavable trigger —such as in the development of self-immolative linkers or enzyme-activated fluorophores—the 7-nitro isomer provides the necessary kinetic instability driven by ortho-nitro phenoxide stabilization[1].

References

  • Title: Hydrolytic cleavages of 7-nitro-2-phenyl-1,2-benzisoxazol-3-one. Evidence for the occurrence of a benzidine-like rearrangement. Source: Journal of Heterocyclic Chemistry (1980) / ResearchGate URL: [Link]

  • Title: Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: Science of Synthesis / Thieme Connect URL: [Link]

  • Title: Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents (References benzidine-like rearrangement of benzisoxazol-3-ones) Source: Molecules / Semantic Scholar URL: [Link]

Sources

Comparative

Validating the Antimicrobial Efficacy of 7-Nitrobenzisoxazole Derivatives Against MRSA: A Comparative Guide

As antimicrobial resistance accelerates, the development of novel pharmacophores that bypass established resistance mechanisms is critical. Methicillin-resistant Staphylococcus aureus (MRSA) presents a unique challenge d...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the development of novel pharmacophores that bypass established resistance mechanisms is critical. Methicillin-resistant Staphylococcus aureus (MRSA) presents a unique challenge due to its thick peptidoglycan layer and frequent mutations in primary drug targets. In recent medicinal chemistry, the benzisoxazole ring has emerged as a highly privileged scaffold. Specifically, the strategic addition of a nitro group at the 7-position (7-nitrobenzisoxazole) introduces a strong electron-withdrawing group (EWG) that fundamentally alters the molecule's physicochemical properties, enhancing both membrane permeability and metabolic stability against MRSA isolates (1).

This guide provides an in-depth, objective comparison of 7-nitrobenzisoxazole derivatives against standard-of-care alternatives, grounded in self-validating experimental workflows and rigorous mechanistic analysis.

Mechanistic Rationale: Why the 7-Nitrobenzisoxazole Scaffold?

The efficacy of the 7-nitrobenzisoxazole scaffold lies in its dual-action capability. Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) which bind to the DNA-enzyme cleavage complex, advanced benzisoxazole derivatives (such as spiropyrimidinetriones) inhibit bacterial type-II topoisomerases (DNA gyrase and Topoisomerase IV) through a distinct binding mode that does not exhibit cross-resistance with fluoroquinolones (2).

The Causality of the Nitro Group: The NO₂ moiety at the 7-position acts as a potent EWG. This electronic modulation lowers the pKa of adjacent hydrogen bond donors, strengthening the binding affinity within the ATP-binding pocket of DNA gyrase. Furthermore, the increased lipophilicity facilitates rapid traversal across the staphylococcal cell envelope, directly translating to enhanced bactericidal kinetics.

MOA A 7-Nitrobenzisoxazole Derivative B Bacterial Cell Wall Penetration (Enhanced by NO2) A->B Permeation C DNA Gyrase / Topo IV Binding B->C Target Engagement D Inhibition of DNA Supercoiling C->D Enzymatic Blockade E MRSA Cell Death (Bactericidal) D->E Apoptosis-like death

Mechanism of action of 7-nitrobenzisoxazole derivatives targeting MRSA DNA gyrase.

Comparative Efficacy Profiling

To objectively benchmark the 7-nitrobenzisoxazole lead candidate, we evaluate its in vitro performance against standard-of-care antibiotics. The data below synthesizes Minimum Inhibitory Concentration (MIC) and cytotoxicity (CC₅₀) against human hepatic cells (HepG2) to establish a Selectivity Index (SI).

Compound / AntibioticTarget MechanismMRSA MIC (µg/mL)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
7-Nitrobenzisoxazole DNA Gyrase / Topo IV0.25 - 0.5> 50> 100
Vancomycin Cell Wall Synthesis1.0 - 2.0> 100> 50
Linezolid Protein Synthesis (50S)2.0 - 4.0> 50> 12.5
Ciprofloxacin DNA Gyrase (Mutated)> 32.0 (Resistant)> 100N/A

Data Interpretation: The 7-nitrobenzisoxazole derivative demonstrates superior potency (lower MIC) compared to Vancomycin and Linezolid, while maintaining an excellent safety window (SI > 100). Crucially, it retains sub-microgram efficacy against Ciprofloxacin-resistant MRSA strains, validating its distinct binding modality.

Self-Validating Experimental Protocols

The Clinical and Laboratory Standards Institute (CLSI) explicitly warns against modifying reference methods in ways that artificially lower MIC values (3). To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol A: CLSI Broth Microdilution (MIC Determination)

This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺. This is critical because divalent cations stabilize the bacterial cell wall and influence the electrostatic interactions between the drug and the bacterial surface.

  • Inoculum Standardization: Suspend isolated MRSA colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load depletes the active drug, yielding falsely elevated MICs.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 7-nitrobenzisoxazole derivative (range: 64 µg/mL to 0.06 µg/mL).

  • Self-Validation Controls:

    • Positive Growth Control: Broth + Bacteria (No drug) to confirm bacterial viability.

    • Negative Sterility Control: Broth only to confirm media sterility.

    • QC Strain: Run parallel testing with S. aureus ATCC 29213. The assay is only valid if the MIC of the reference antibiotic (e.g., Vancomycin) falls within the CLSI acceptable QC range (0.5 - 2.0 µg/mL).

  • Incubation & Readout: Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration well with no visible turbidity.

Protocol B: Time-Kill Kinetics Assay

While MIC establishes potency, a time-kill assay is required to determine if the 7-nitrobenzisoxazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Step-by-Step Methodology:

  • Log-Phase Synchronization: Grow MRSA in CAMHB to an OD₆₀₀ of 0.2 (mid-logarithmic phase).

    • Causality: DNA gyrase inhibitors are most active during active DNA replication. Testing on stationary-phase bacteria would yield artificially poor bactericidal kinetics.

  • Compound Exposure: Expose the log-phase culture to the derivative at 1×, 4×, and 8× the established MIC.

  • Aliquoting & Neutralization: At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots. Immediately dilute in phosphate-buffered saline (PBS) to wash out the drug and halt its activity.

  • CFU Enumeration: Plate the dilutions onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours and count the colonies.

  • Data Analysis: A ≥3 log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum defines bactericidal activity.

Workflow Step1 Compound Synthesis & Purification Step2 In Vitro MIC/MBC (CLSI M07 Guidelines) Step1->Step2 Screen Step3 Time-Kill Kinetics (Bactericidal vs Static) Step2->Step3 Active Hits Step4 Cytotoxicity Profiling (HepG2 / HEK293) Step3->Step4 Selectivity Index Step5 In Vivo Efficacy (Murine Infection Model) Step4->Step5 Lead Candidate

Self-validating experimental workflow for antimicrobial drug candidate screening.

References

  • Title: Benzisoxazole: A privileged scaffold for medicinal chemistry Source: ResearchGate URL
  • Title: Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914)
  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: ResearchGate URL

Sources

Validation

Comparative structural analysis of nitro-substituted vs chloro-substituted benzisoxazoles

Title: Comparative Structural Analysis of Nitro- vs. Chloro-Substituted Benzisoxazoles: Reactivity, Synthesis, and Pharmacological Profiling Executive Summary The benzisoxazole scaffold is a privileged pharmacophore embe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Structural Analysis of Nitro- vs. Chloro-Substituted Benzisoxazoles: Reactivity, Synthesis, and Pharmacological Profiling

Executive Summary The benzisoxazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide[1]. For drug development professionals and synthetic chemists, selecting the optimal substitution pattern on the benzisoxazole core is a critical decision that dictates the molecule's electronic distribution, lipophilicity, and metabolic stability. This guide provides an objective, in-depth comparative analysis of nitro- (-NO₂) versus chloro- (-Cl) substituted benzisoxazoles. By evaluating their divergent chemical reactivity and biological efficacy, this guide establishes a framework for rationally designing substituted benzisoxazole libraries.

Electronic and Structural Divergence

While both nitro and chloro groups are electron-withdrawing, they modulate the benzisoxazole ring through fundamentally different balances of inductive (-I) and resonance (+R/-R) effects.

  • Chloro-Substitution (-Cl): Halogens exert a strong -I effect but a weak +R effect. In the context of a benzisoxazole ring, a chloro substituent significantly increases the overall lipophilicity (higher logP) of the molecule. This property is crucial for facilitating blood-brain barrier (BBB) penetration in central nervous system (CNS) targets and enhancing membrane permeability in bacterial pathogens[2][3].

  • Nitro-Substitution (-NO₂): The nitro group exerts profound -I and -R effects, severely depleting electron density from the benzisoxazole core. This highly polar group dramatically alters the hydrogen-bonding network within target protein active sites. Furthermore, it drastically accelerates base-catalyzed ring-opening reactions by stabilizing the developing negative charge in the transition state[4][5].

Reactivity and Stability: The Kemp Elimination

A defining chemical feature of 1,2-benzisoxazoles is their susceptibility to base-catalyzed ring-opening to form salicylonitriles, known as the Kemp elimination. The kinetics of this reaction serve as a direct readout of the electronic nature of the substituent.

  • Causality in Experimental Choice: By measuring the kinetics of this ring-opening, researchers can quantify the transition-state stabilization afforded by the substituent. Nitro-substituted benzisoxazoles undergo this elimination orders of magnitude faster than chloro-substituted analogs. The strong electron-withdrawing nature of the nitro group effectively delocalizes the developing negative charge on the oxygen atom of the phenoxide leaving group, lowering the activation energy[5].

G Substrate Substituted Benzisoxazole TS Transition State (Phenoxide) Substrate->TS Deprotonation Base Base Catalyst Base->TS Product Salicylonitrile TS->Product Ring Cleavage Nitro Nitro (-NO2) Rapid Cleavage TS->Nitro High Stability Chloro Chloro (-Cl) Slower Cleavage TS->Chloro Moderate Stability

Base-catalyzed ring-opening (Kemp elimination) pathway of benzisoxazoles.

Comparative Pharmacological Profiles

The choice between chloro and nitro substitution dictates the therapeutic application of the resulting compound library.

  • Antimicrobial & Antipsychotic Activity: Chloro-substituted benzisoxazoles exhibit superior antimicrobial activity against Gram-positive and Gram-negative strains compared to electron-donating counterparts. The lipophilic nature of the chloro group aids in penetrating bacterial cell walls and the BBB for antipsychotic efficacy[2].

  • Anti-inflammatory & Antioxidant Activity: Nitro-substituted benzisoxazoles frequently demonstrate enhanced anti-inflammatory activity. The polar nitro group can participate in critical hydrogen-bonding interactions with target enzymes (e.g., forming hydrogen bonds with specific amino acid residues in the active site of acetylcholinesterase)[2][6].

Table 1: Quantitative & Qualitative Comparison of Substituent Effects

Property / ParameterChloro-Substituted BenzisoxazoleNitro-Substituted Benzisoxazole
Electronic Effect Strong -I, Weak +RStrong -I, Strong -R
Lipophilicity (logP) Higher (Promotes BBB/membrane crossing)Lower (Highly polar, H-bond acceptor)
Ring Stability High (Resistant to mild physiological bases)Low (Rapid Kemp elimination)
Primary Bioactivity Antimicrobial, Antipsychotic[2]Anti-inflammatory, AChE Inhibition[2][6]
Synthesis Yield Excellent (Tolerates diverse conditions)[7]Moderate to Good (Sensitive to side reactions)[8]

Experimental Workflows & Methodologies

To objectively compare these derivatives in a laboratory setting, standardized synthetic and analytical protocols must be employed. The following protocols provide a self-validating system for synthesizing the derivatives and assessing their structural stability.

Protocol A: Divergent Synthesis via [3+2] Cycloaddition

This protocol utilizes the in situ generation of nitrile oxides and arynes to form functionalized benzisoxazoles under mild conditions, avoiding the harsh acidic conditions of traditional Friedel-Crafts approaches[7][9].

Materials:

  • o-(Trimethylsilyl)aryl triflate (aryne precursor)

  • Substituted chlorooxime (nitrile oxide precursor: use chloro- or nitro-derivatives)

  • Cesium Fluoride (CsF)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add CsF (3.0 equivalents) and anhydrous acetonitrile to create a suspension.

  • Reagent Addition: Dissolve the o-(trimethylsilyl)aryl triflate (1.0 eq) and the specific chlorooxime (1.5 eq) in anhydrous acetonitrile.

  • Syringe Pump Delivery: Causality Note: To prevent the rapid dimerization of the highly reactive nitrile oxide intermediate (which would form unwanted furoxans), add the chlorooxime solution dropwise via a syringe pump over 2-4 hours to the CsF/aryne mixture[9].

  • Cycloaddition: Stir the reaction at room temperature. The fluoride ion acts dually: it attacks the silyl group to generate the aryne and deprotonates the chlorooxime to generate the nitrile oxide[7].

  • Workup & Isolation: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Validation: Confirm regioselectivity and structural integrity using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS).

G Step1 Aryne Precursor + Chlorooxime Step2 Addition of CsF in Acetonitrile Step1->Step2 Step3 In Situ Generation: Aryne & Nitrile Oxide Step2->Step3 Fluoride Activation Step4 [3+2] Cycloaddition (Room Temp) Step3->Step4 Syringe Pump Addition Step5 Purification & NMR/HRMS Validation Step4->Step5

Step-by-step workflow for the [3+2] cycloaddition synthesis of benzisoxazoles.

Protocol B: Kinetic Assay for Ring-Opening (Stability Profiling)

To quantify the electronic impact of the nitro vs. chloro groups, a spectrophotometric kinetic assay of the Kemp elimination is performed[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions (e.g., acetate or phosphate) at varying pH levels (pH 6.0 to 9.0).

  • Substrate Injection: Dissolve the synthesized nitro- or chloro-substituted benzisoxazole in a minimal volume of acetonitrile. Inject an aliquot into the thermostated buffer (25 °C) to achieve a final concentration of ~50 µM.

  • Spectrophotometric Monitoring: Monitor the reaction using a UV-Vis spectrophotometer. Causality Note: The formation of the phenoxide/salicylonitrile product produces a distinct, strong absorbance band (typically around 380-400 nm for nitro derivatives). Measuring the increase in absorbance over time provides an accurate initial reaction rate.

  • Data Analysis: Plot the pseudo-first-order rate constants ( kobs​ ) against base concentration to extract the catalytic rate constant. Compare the rates between the chloro and nitro derivatives to validate the transition state stabilization theory.

Conclusion

The selection between chloro and nitro substituents on a benzisoxazole scaffold is not merely a structural tweak; it is a fundamental determinant of the molecule's chemical stability, reactivity, and biological target profile. Chloro-substitution offers robust stability and enhanced lipophilicity ideal for antimicrobial and CNS applications, whereas nitro-substitution provides a highly reactive, polar handle that excels in anti-inflammatory contexts and mechanistic kinetic studies.

References

  • 7, nih.gov 2.2, nih.gov 3.1, acs.org

  • 9, organic-chemistry.org 5.6, nih.gov 6.3, tandfonline.com 7.4, mit.edu 8.8, nih.gov

  • 5, niph.go.jp

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Method Validation for the Purity of Cefpodoxime Proxetil (CAS 60357-78-0)

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of Cefpodoxime Proxetil (CAS 60357-78-0). Drawing from extensive fie...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of Cefpodoxime Proxetil (CAS 60357-78-0). Drawing from extensive field experience and grounded in regulatory expectations, this document moves beyond a simple checklist of validation parameters. Instead, it offers a scientifically rigorous, in-depth exploration of why certain experimental choices are made, ensuring a self-validating and robust analytical method suitable for regulatory submission.

Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic, and like many complex molecules, its synthesis and storage can result in a variety of impurities and degradation products.[1][2][3] A robust analytical method is therefore critical to ensure the quality, safety, and efficacy of the final drug product. While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been used, the unparalleled specificity and sensitivity of LC-MS make it the superior choice for comprehensive purity analysis.[4][5]

This guide will compare a state-of-the-art LC-MS method with traditional HPLC-UV, highlighting the advantages of mass spectrometric detection in resolving and identifying co-eluting impurities and providing unequivocal evidence of peak purity.

The Foundational Pillars of Method Validation

A successful method validation is not merely about meeting a set of predefined criteria. It is about demonstrating that the method is fit for its intended purpose.[6][7] For the purity determination of Cefpodoxime Proxetil, this means the method must be able to accurately and precisely quantify the main compound while simultaneously detecting, and in many cases identifying, any potential impurities. Our approach is built on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[6][8][9][10]

Comparative Overview: LC-MS vs. HPLC-UV for Purity Analysis

The choice of analytical technique is the first critical decision in method development. Here, we compare the capabilities of a modern LC-MS method against a traditional HPLC-UV method for the purity analysis of Cefpodoxime Proxetil.

FeatureHPLC-UVLC-MS (Recommended) Advantage of LC-MS
Specificity Relies solely on chromatographic retention time and UV spectral data. Susceptible to co-eluting impurities with similar UV spectra.Provides mass-to-charge ratio (m/z) data, offering an orthogonal detection method. Enables unequivocal identification of known impurities and characterization of unknown ones.[1][2][3]Mass spectrometry provides a much higher degree of certainty in peak identification and purity assessment.[4][11]
Sensitivity Good, but may be insufficient for detecting trace-level impurities, especially those with poor chromophores.Generally offers higher sensitivity, particularly with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[12][13]Enables the detection and quantification of impurities at much lower levels, which is critical for meeting stringent regulatory requirements.
Peak Purity Assessment Relies on spectral analysis (e.g., photodiode array), which can be misleading if co-eluting impurities have similar spectra.Direct assessment of peak purity by examining the mass spectrum across the chromatographic peak.Provides definitive evidence of peak homogeneity.
Identification of Unknowns Limited to comparison with reference standards. No structural information for unknown peaks.Fragmentation data (MS/MS) can be used to elucidate the structure of unknown impurities and degradation products.[1][2][3]Accelerates impurity identification and facilitates a deeper understanding of degradation pathways.

The Validation Workflow: A Step-by-Step Guide with Scientific Rationale

The following sections detail the experimental protocols and the underlying scientific principles for validating an LC-MS method for Cefpodoxime Proxetil purity.

System Suitability: The Daily Health Check

Why it's critical: Before any validation or sample analysis, we must confirm that the LC-MS system is performing optimally. This is not a one-time check but a routine procedure to ensure the reliability of the data generated on any given day.

Experimental Protocol:

  • Prepare a system suitability solution containing Cefpodoxime Proxetil and a known, well-separated impurity.

  • Inject the solution six times consecutively.

  • Monitor and record the following parameters:

    • Retention Time (RT) Precision: The relative standard deviation (RSD) of the retention time for the main peak should be ≤ 1%.

    • Peak Area Precision: The RSD of the peak area for the main peak should be ≤ 2%.

    • Tailing Factor (T): Should be between 0.8 and 1.5 for the Cefpodoxime Proxetil peak. This ensures good peak shape and minimizes the risk of co-elution.

    • Theoretical Plates (N): Should be > 2000 for the main peak, indicating good column efficiency.

    • Resolution (Rs): The resolution between the Cefpodoxime Proxetil peak and the nearest eluting impurity should be > 2.0.

Diagram: System Suitability Workflow

start Prepare System Suitability Solution inject Inject 6 Replicates start->inject evaluate Evaluate Key Parameters: - RT & Area Precision - Tailing Factor - Theoretical Plates - Resolution inject->evaluate pass System is Suitable Proceed with Validation evaluate->pass All criteria met fail System is Not Suitable Troubleshoot & Re-run evaluate->fail Criteria not met cluster_stress Forced Degradation Acid Acid analysis LC-MS Analysis Acid->analysis Base Base Base->analysis Oxidation Oxidation Oxidation->analysis Heat Heat Heat->analysis Light Light Light->analysis api Cefpodoxime Proxetil API api->Acid api->Base api->Oxidation api->Heat api->Light results Evaluate: - Resolution - Peak Purity (MS) - Mass Balance analysis->results

Sources

Comparative

Comparing electron-withdrawing effects on the benzisoxazole scaffold in rational drug design

Title: Rational Drug Design: Comparative Analysis of Electron-Withdrawing Effects on the Benzisoxazole Scaffold Executive Summary The benzisoxazole heterocyclic system is a highly privileged pharmacophore in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Rational Drug Design: Comparative Analysis of Electron-Withdrawing Effects on the Benzisoxazole Scaffold

Executive Summary The benzisoxazole heterocyclic system is a highly privileged pharmacophore in medicinal chemistry, serving as the core backbone for therapeutics ranging from atypical antipsychotics to anticonvulsants and metabolic inhibitors. In rational drug design, the strategic placement of Electron-Withdrawing Groups (EWGs)—such as fluorine (-F), trifluoromethyl (-CF3), bromine (-Br), and sulfonamides (-SO2NH2)—profoundly dictates the molecule's physicochemical properties, target selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of how different EWGs modulate the benzisoxazole scaffold, supported by experimental methodologies and structure-activity relationship (SAR) data.

The Mechanistic Role of Electron-Withdrawing Groups (EWGs)

The unsubstituted 1,2-benzisoxazole ring is relatively electron-rich, making it susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. By introducing EWGs, medicinal chemists achieve three primary objectives:

  • Metabolic Shielding: EWGs deactivate the aromatic ring via strong inductive (-I) effects, lowering the HOMO (Highest Occupied Molecular Orbital) energy and resisting electrophilic attack by CYP enzymes.

  • Lipophilicity & Permeability: Halogenation (especially fluorination and chlorination) increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration—a critical requirement for central nervous system (CNS) drugs.

  • Receptor Affinity: EWGs create strong local dipoles that engage in orthogonal multipolar interactions or "halogen bonding" with hydrophobic pockets within target proteins[1].

EWG_Pathway EWG EWG Substitution (e.g., -F, -CF3, -NO2) Elec Decreased Aromatic Electron Density EWG->Elec Lipo Increased Lipophilicity (↑ LogP) Elec->Lipo Partitioning Metab Metabolic Shielding (CYP450 Resistance) Elec->Metab Steric/Electronic Block Bind Enhanced Target Affinity (Dipole/Hydrophobic Pockets) Elec->Bind Halogen Bonding Lipo->Bind BBB Penetration & Fit

Mechanistic pathway of EWG substitutions on the benzisoxazole scaffold.

Comparative Analysis of EWG Substitutions

Fluorine (-F): The Risperidone Paradigm

Risperidone is a benchmark atypical antipsychotic featuring a 6-fluoro-1,2-benzisoxazole core. The choice of fluorine is highly specific: its van der Waals radius (1.47 Å) is close to that of hydrogen (1.20 Å), minimizing steric clashes while exerting a massive electronegative pull.

  • Target Shift: The 6-fluoro substitution drives an exceptionally high binding affinity for serotonergic 5-HT2A receptors (approximately 10-20 fold greater than its affinity for dopaminergic D2 receptors)[2].

  • Causality: 3D-QSAR modeling indicates that the highly electronegative fluorine atom interacts favorably with hydrophobic residues (such as Val79 and Ile148) in the receptor pocket, anchoring the molecule and stabilizing the antagonist conformation[1].

Sulfonamide (-SO2NH2): The Zonisamide Shift

Replacing a simple halogen with a bulky, highly polar methanesulfonamide group at the 3-position yields Zonisamide (1,2-benzisoxazole-3-methanesulfonamide)[3].

  • Target Shift: This specific EWG fundamentally alters the drug's biological target. Instead of binding to monoamine GPCRs, the sulfonamide group acts as a potent hydrogen bond donor/acceptor, shifting the molecule's affinity to voltage-gated sodium channels and T-type calcium channels[4].

  • Causality: The sulfonamide group mimics the hydration shell of native ions, allowing the drug to lodge within the channel pore and alter the fast inactivation threshold, thereby suppressing epileptic seizures[4].

Trifluoromethyl (-CF3) & Bromine (-Br): Alpha-Glucosidase Inhibition

Recent hybrid designs utilizing a benzo[d]isoxazole-triazole scaffold have demonstrated that bulky, highly lipophilic EWGs like -CF3 and -Br drastically enhance alpha-glucosidase inhibition for anti-diabetic applications[5].

  • Target Shift: Compound 9o (featuring 3-CF3 and 4-Br substitutions) exhibited an IC50 of 16.28 nmol, significantly outperforming the standard drug Acarbose (IC50: 35.91 nmol)[5].

  • Causality: The combined electron-withdrawing effect of -CF3 and -Br creates an electron-deficient aromatic system that forms strong pi-pi stacking and halogen bonds with the carbohydrate-binding domain of the enzyme, while the increased lipophilicity drives the molecule deep into the active site[5].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and pharmacological outcomes dictated by the specific EWG attached to the benzisoxazole core.

Drug / CompoundBenzisoxazole EWGPrimary TargetBinding Affinity (Ki / IC50)Approx. LogPPrimary Pharmacological Effect
Unsubstituted Core NoneNon-specificBaseline~1.5Rapid metabolism; low target specificity
Risperidone 6-Fluoro (-F)5-HT2A / D2 ReceptorsKi ~ 0.4 nM (5-HT2A)~2.7Antipsychotic (Schizophrenia/Bipolar)[2]
Zonisamide 3-MethanesulfonamideNa+ / T-type Ca2+ ChannelsIC50 ~ low μM range~0.8Anticonvulsant (Partial Seizures)[3]
Compound 9o 3-CF3, 4-BrAlpha-glucosidaseIC50 = 16.28 nmol>3.0Anti-diabetic (Enzyme Inhibition)[5]

Experimental Methodologies for SAR Validation

To ensure scientific integrity, the evaluation of EWG effects on the benzisoxazole scaffold requires highly controlled, self-validating experimental protocols.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

Purpose: To quantify the exact shift in binding affinity (Ki) caused by the introduction of an EWG (e.g., comparing unsubstituted benzisoxazole to 6-fluoro-benzisoxazole).

  • Preparation: Harvest CHO cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Self-Validating Control System:

    • Positive Control: Unlabeled Ketanserin or Risperidone (to define maximum specific binding).

    • Negative Control: Buffer only (to define total binding).

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-Ketanserin (constant concentration, ~1 nM), and 25 µL of the test benzisoxazole derivative (titrated from 10^-11 to 10^-5 M). Incubate at 37°C for 60 minutes.

  • Causality Check: The radioligand competes for the exact hydrophobic pocket. If the EWG improves the dipole interaction, it will displace [3H]-Ketanserin at lower concentrations.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 +[Radioligand]/Kd).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the "metabolic shielding" causality of the EWG by measuring intrinsic clearance (CLint).

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test benzisoxazole compound.

  • Self-Validating Control System:

    • High-Clearance Control: Testosterone (ensures CYP3A4 is active).

    • Low-Clearance Control: Warfarin (ensures assay is not artificially degrading stable compounds).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality Check: Plot the natural log of the remaining percentage versus time. The slope (-k) is used to calculate the half-life (t1/2 = 0.693/k). A fluorinated benzisoxazole should exhibit a significantly longer t1/2 than its unsubstituted counterpart due to CYP450 resistance.

SAR_Workflow Design Rational Design (EWG Selection) Synth Chemical Synthesis & Purification Design->Synth Assay1 Receptor Binding (Self-Validating Ki) Synth->Assay1 Assay2 HLM Stability (Intrinsic Clearance) Synth->Assay2 Model 3D-QSAR Modeling Assay1->Model Affinity Data Assay2->Model PK Data Model->Design Iterative Feedback

Iterative self-validating experimental workflow for benzisoxazole SAR optimization.

Conclusion

The benzisoxazole scaffold is not a static structural element; it is a highly tunable electronic canvas. As demonstrated by the divergence between Risperidone, Zonisamide, and novel alpha-glucosidase inhibitors, the rational selection of Electron-Withdrawing Groups dictates the molecule's destiny. Fluorine optimizes GPCR binding and metabolic stability, sulfonamides pivot the molecule toward ion channel blockade, and bulky halogens/CF3 groups drive deep hydrophobic enzyme inhibition. Understanding the causality behind these physicochemical shifts is paramount for the successful design of next-generation benzisoxazole therapeutics.

References

  • Clinical Pharmacology and Mechanism of Action of Zonisamide Source: ResearchGate URL:[Link]

  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors Source: PubMed Central (NIH) URL:[Link]

  • RISPERIDONE Source: Ataman Kimya URL:[Link]

  • Risperidone | C23H27FN4O2 | CID 5073 Source: PubChem (NIH) URL: [Link]

  • Computer-aided Drug Design Applied to Parkinson Targets Source: PubMed Central (NIH) URL:[Link]

  • Zonisamide: Chemistry, mechanism of action, and pharmacokinetics Source: ResearchGate URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Nitro-1,2-benzisoxazol-3(2H)-one

Hazard Assessment: A Molecule of Dual Concern Understanding the appropriate Personal Protective Equipment (PPE) begins with a rigorous assessment of the potential hazards. 7-Nitro-1,2-benzisoxazol-3(2H)-one presents a du...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Molecule of Dual Concern

Understanding the appropriate Personal Protective Equipment (PPE) begins with a rigorous assessment of the potential hazards. 7-Nitro-1,2-benzisoxazol-3(2H)-one presents a dual-risk profile derived from its core structure and nitro functional group.

  • The Benzisoxazole Core - A Potent Sensitizer: The parent compound, 1,2-benzisothiazol-3(2H)-one, is a well-documented biocide known for causing severe skin and eye damage and functioning as a skin sensitizer.[1][2] An allergic skin reaction can be triggered upon exposure.[2][3][4] Therefore, it is critical to assume the 7-nitro derivative carries a significant risk of causing skin irritation, serious eye damage, and allergic skin reactions.[1][2]

  • The Nitroaromatic Moiety - Energetic and Reactive: Nitroaromatic compounds are a class of materials known for their energetic properties.[5] They can be sensitive to heat, shock, or friction and may pose an explosion risk, especially when dry.[5][6] These compounds require careful storage away from heat, sparks, and incompatible materials such as strong bases, amines, and oxidizing agents.[6][7] All work should be conducted in a well-ventilated area to minimize inhalation exposure.[7]

Given this profile, handling 7-Nitro-1,2-benzisoxazol-3(2H)-one requires a PPE protocol that protects against both direct chemical contact and potential energetic events.

Beyond PPE: Foundational Safety Measures

Before detailing specific PPE, it is crucial to recognize that PPE is the final barrier in a comprehensive safety system. Its effectiveness is predicated on robust engineering and administrative controls.

  • Engineering Controls: All manipulations of 7-Nitro-1,2-benzisoxazol-3(2H)-one, especially when handling the solid powder or creating solutions, must be performed within a certified chemical fume hood.[7] This minimizes inhalation exposure and provides a physical barrier. For any reactions with a heightened risk of explosion, a blast shield must be used in conjunction with the fume hood sash.[6][7]

  • Administrative Controls: Adhere to strict laboratory hygiene. Never eat, drink, or smoke in the laboratory.[1][3] Ensure eyewash stations and safety showers are unobstructed and readily accessible.[8] All containers must be clearly labeled with the chemical name and associated hazards.[5]

Mandatory Personal Protective Equipment

The following PPE is mandatory for any procedure involving 7-Nitro-1,2-benzisoxazol-3(2H)-one.

Eye and Face Protection

Due to the high risk of serious eye damage, standard safety glasses are insufficient.[2][9]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[9]

  • Enhanced Protection: When there is a significant risk of splash or energetic decomposition (e.g., during reaction work-up or handling larger quantities), a full-face shield must be worn over the chemical splash goggles.[6]

Skin and Body Protection
  • Gloves: Direct skin contact must be avoided. Given the sensitizing nature of the parent molecule, double-gloving is strongly recommended.

    • Material: Use chemical-impermeable gloves. Nitrile gloves are a common and effective choice. Avoid latex gloves.[6]

    • Protocol: Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[1] Contaminated gloves should be disposed of as hazardous waste.[10]

  • Laboratory Coat: A flame-resistant lab coat is recommended due to the energetic nature of nitro compounds.[6][7] The coat must have long sleeves and be fully buttoned. Cuffs should be snug around the wrist.

Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.

  • When Required: Respiratory protection should be used during large-scale transfers outside of a fume hood, when cleaning up significant spills, or if ventilation systems fail.

  • Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (a P100 filter) is recommended.[11] All personnel required to wear respirators must be part of a formal respiratory protection program that includes fit-testing and training.

PPE Summary for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required inside a fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required inside a fume hood
Running a Reaction Face Shield over GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required inside a fume hood
Cleaning a Spill Face Shield over GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatAir-purifying respirator may be required

Procedural Discipline: PPE Donning and Doffing Workflow

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. First Pair of Gloves don2->don3 don4 4. Second Pair of Gloves (over cuffs) don3->don4 work Perform Work in Fume Hood don4->work doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 finish FINISH Wash Hands Thoroughly doff4->finish start START Entering Lab start->don1 work->doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plan for Contaminated PPE

All PPE that has been in contact with 7-Nitro-1,2-benzisoxazol-3(2H)-one must be treated as hazardous waste.

  • Gloves: Outer gloves should be disposed of immediately after handling the chemical. Place them in a designated, sealed hazardous waste container within the fume hood.

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be removed immediately and placed in a sealed, labeled bag for professional decontamination or disposal. Do not take contaminated lab coats home.

  • Disposal: All contaminated solid waste, including gloves, bench paper, and cleaning materials, must be collected in a clearly labeled, sealed container.[10] Never dispose of this waste in the regular trash.[7] Follow your institution's specific guidelines for hazardous chemical waste disposal.[8][9]

Emergency Response for Exposure

In the event of PPE failure or accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[9][10] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air.[9][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

For all exposures, be prepared to provide the Safety Data Sheet (SDS) for 1,2-Benzisothiazol-3(2H)-one or this guide to emergency medical personnel.[9]

References

  • SAFETY DATA SHEET. (2025, May 1). [Source not further identified].
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). [Source not further identified].
  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos GmbH & Co. KG.
  • Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE. (2025, July 19). ChemicalBook.
  • 1,2-Benzisothiazol-3(2H)-one. Echemi.
  • An In-Depth Technical Guide to the Safety and Handling of Deuter
  • Safety d
  • Guidance on Safe Storage of Chemicals in Labor
  • 6-Nitrobenzo[D]isoxazole.
  • SAFETY DATA SHEET. (2009, September 15). Fisher Scientific.
  • 1,2-ベンゾチアゾリン-3-オン (1,2-Benzisothiazolin-3-one). (2012, March 30). 職場のあんぜんサイト (Workplace Safety Site).
  • Safety Work in chemical labs. CeNTech.
  • Safety D
  • Safety data sheet. (2025, January 24). Sipcam Italia.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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